molecular formula C11H17N3O4 B1602217 2'-deoxy-N,5-dimethylCytidine CAS No. 25406-44-4

2'-deoxy-N,5-dimethylCytidine

Cat. No.: B1602217
CAS No.: 25406-44-4
M. Wt: 255.27 g/mol
InChI Key: SUURDKULGPGHGO-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-deoxy-N,5-dimethylCytidine is a useful research compound. Its molecular formula is C11H17N3O4 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25406-44-4

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one

InChI

InChI=1S/C11H17N3O4/c1-6-4-14(11(17)13-10(6)12-2)9-3-7(16)8(5-15)18-9/h4,7-9,15-16H,3,5H2,1-2H3,(H,12,13,17)/t7-,8+,9+/m0/s1

InChI Key

SUURDKULGPGHGO-DJLDLDEBSA-N

SMILES

CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO)O

Isomeric SMILES

CC1=CN(C(=O)N=C1NC)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO)O

Origin of Product

United States

Foundational & Exploratory

biological role of N4,5-dimethyl-2'-deoxycytidine in prokaryotes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Role of N4-Methyl-2'-deoxycytidine in Prokaryotes

A note on N4,5-dimethyl-2'-deoxycytidine: Extensive review of the current scientific literature reveals a significant lack of information regarding a defined biological role for N4,5-dimethyl-2'-deoxycytidine in prokaryotes. While the chemical structure of this molecule has been described, its presence and function within prokaryotic DNA remain uncharacterized.[1] Therefore, this guide will focus on the closely related and well-documented modified base, N4-methyl-2'-deoxycytidine (4mC) , a key player in prokaryotic epigenetics.

Introduction: The Epigenetic Landscape of Prokaryotes

Prokaryotic genomes, long considered static blueprints of cellular function, are in fact dynamically regulated by a variety of epigenetic modifications. Among these, DNA methylation is a crucial mechanism that expands the information potential of the genetic code without altering the underlying nucleotide sequence.[2] In contrast to the more limited repertoire of eukaryotic DNA modifications, prokaryotes utilize a diverse array of methylated bases, including N6-methyladenine (6mA), 5-methylcytosine (5mC), and N4-methylcytosine (4mC).[3] These modifications are integral to a wide range of cellular processes, from defense against invading genetic elements to the fine-tuning of gene expression.[2][3]

This guide provides a comprehensive overview of the biological significance of N4-methyl-2'-deoxycytidine in prokaryotes, delving into its enzymatic synthesis, its multifaceted roles in cellular physiology, and the advanced methodologies employed for its detection and characterization.

The Biochemistry of N4-Methyl-2'-deoxycytidine

N4-methyl-2'-deoxycytidine is a modified pyrimidine base characterized by the addition of a methyl group to the exocyclic amino group at the N4 position of the cytosine ring. This seemingly subtle modification has profound implications for the structure and function of DNA. The presence of the methyl group in the major groove of the DNA double helix can directly influence the interactions between DNA and regulatory proteins.[4]

The synthesis of 4mC is catalyzed by a class of enzymes known as DNA methyltransferases (MTases).[5] These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to the target cytosine residue within a specific DNA recognition sequence.[3] Prokaryotic 4mC MTases are diverse and can be classified into different types based on their association with restriction-modification (R-M) systems.[5]

Biological Functions of N4-Methyl-2'-deoxycytidine in Prokaryotes

The biological roles of 4mC in prokaryotes are manifold and continue to be an active area of research. The most well-established functions include:

1. Restriction-Modification Systems: The primary and most widespread role of 4mC is in R-M systems, which act as a primitive immune system to protect bacteria from invading foreign DNA, such as bacteriophages. In these systems, a 4mC MTase modifies specific recognition sites within the host genome. A cognate restriction endonuclease, which recognizes the same sequence, will cleave any unmethylated DNA at these sites, effectively destroying foreign DNA while leaving the host genome intact.[3][6] Recent research has identified novel Type I and Type III R-M systems that utilize 4mC for host protection.[7][8][9] For instance, in Deinococcus radiodurans, the M.DraR1 methyltransferase specifically methylates the second cytosine in the "CCGCGG" motif, protecting it from cleavage by the cognate restriction enzyme.[3][6]

2. Gene Regulation and Expression: Beyond its role in defense, 4mC is emerging as a significant epigenetic regulator of gene expression. The methylation status of promoter regions can influence the binding of transcription factors, thereby modulating gene transcription.[3] In some cases, 4mC can act as a transcriptional activator or repressor, depending on the specific gene and the location of the methylation mark.

3. Genomic Stability and DNA Repair: There is growing evidence that 4mC plays a role in maintaining genomic stability. In Deinococcus radiodurans, a bacterium known for its extreme resistance to DNA damage, the absence of 4mC modification leads to a higher spontaneous mutation frequency and increased recombination efficiency.[3][10] This suggests that 4mC may be involved in DNA repair pathways, although the precise mechanisms are still under investigation.

4. DNA Replication and Cell Cycle Control: DNA methylation patterns, including 4mC, can be involved in the regulation of DNA replication and coordination of the cell cycle. The methylation status of the origin of replication can influence the initiation of DNA synthesis.[11][12][13]

Experimental Methodologies for the Study of N4-Methyl-2'-deoxycytidine

The study of 4mC in prokaryotes requires a combination of sophisticated techniques for its detection, quantification, and genome-wide mapping.

Detection and Quantification of Global 4mC Levels

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the accurate quantification of modified nucleosides. The method involves the enzymatic hydrolysis of genomic DNA into individual nucleosides, followed by their separation using high-performance liquid chromatography and detection by a mass spectrometer.[14][15][16] LC-MS/MS offers high sensitivity and specificity, allowing for the precise determination of the 4mC/dC ratio in a given DNA sample.[15]

Table 1: Comparison of Methods for Global 4mC Quantification

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Separation of enzymatically digested nucleosides by HPLC followed by mass spectrometric detection.[15]High sensitivity and accuracy, provides absolute quantification.Requires specialized equipment, can be low-throughput.
Immunodot Blot Use of specific antibodies to detect 4mC in denatured genomic DNA spotted on a membrane.[17]Simple, relatively inexpensive, good for screening.Semi-quantitative, antibody specificity can be a concern.
Genome-Wide Mapping of 4mC

1. Single-Molecule Real-Time (SMRT) Sequencing: This technology allows for the direct detection of modified bases, including 4mC, during the sequencing process. DNA polymerases exhibit altered kinetics when encountering a modified base, and these changes can be used to identify the location of the modification at single-nucleotide resolution.[7][18]

2. 4mC-Tet-Assisted-Bisulfite-Sequencing (4mC-TAB-seq): This is a next-generation sequencing method that enables the genome-wide mapping of 4mC. It utilizes the Tet enzyme to oxidize 5mC to forms that are read as thymine after bisulfite treatment, while 4mC remains as cytosine.[18][19][20] This allows for the differentiation of 4mC from 5mC and unmodified cytosine.

Experimental Protocols

Protocol 1: Quantification of Global 4mC by LC-MS/MS

Objective: To accurately determine the percentage of N4-methyl-2'-deoxycytidine in a prokaryotic genomic DNA sample.

Materials:

  • Purified prokaryotic genomic DNA

  • DNA Degradase Plus (Zymo Research) or a combination of Nuclease P1, and Alkaline Phosphatase

  • Ultrapure water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • N4-methyl-2'-deoxycytidine standard (TriLink BioTechnologies)

  • 2'-deoxycytidine standard

  • UHPLC-MS/MS system

Procedure:

  • DNA Hydrolysis:

    • To 1-5 µg of genomic DNA, add DNA Degradase Plus buffer and enzyme mix according to the manufacturer's instructions.

    • Incubate at 37°C for 2-4 hours to ensure complete digestion of DNA into individual nucleosides.

  • Sample Preparation:

    • Filter the digested sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Prepare a calibration curve using serial dilutions of the 4mC and dC standards.

  • LC-MS/MS Analysis:

    • Inject the filtered sample and calibration standards onto a C18 reverse-phase column.

    • Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the nucleosides.

    • Set the mass spectrometer to operate in positive electrospray ionization mode and monitor the specific mass transitions for 4mC and dC.

  • Data Analysis:

    • Integrate the peak areas for 4mC and dC in both the samples and the standards.

    • Use the calibration curve to determine the concentration of 4mC and dC in the genomic DNA sample.

    • Calculate the percentage of 4mC as: (moles of 4mC / (moles of 4mC + moles of dC)) * 100.

Protocol 2: Genome-Wide Mapping of 4mC using SMRT Sequencing

Objective: To identify the precise genomic locations of N4-methyl-2'-deoxycytidine at single-base resolution.

Materials:

  • High-quality, high-molecular-weight prokaryotic genomic DNA

  • SMRTbell library preparation kit (Pacific Biosciences)

  • PacBio Sequel or Revio System

Procedure:

  • Library Preparation:

    • Prepare a SMRTbell library from the genomic DNA following the manufacturer's protocol. This involves DNA fragmentation, end-repair, A-tailing, and ligation of SMRTbell adapters.

    • Size-select the library to enrich for fragments of the desired length.

  • Sequencing:

    • Sequence the SMRTbell library on a PacBio sequencing platform. The system records the real-time incorporation of nucleotides by a DNA polymerase.

  • Data Analysis:

    • Use the SMRT Link software to analyze the raw sequencing data.

    • The software identifies modified bases by detecting variations in the interpulse duration (IPD) – the time between successive nucleotide incorporations.

    • Map the reads to a reference genome to determine the specific locations of 4mC modifications.

    • Perform motif analysis to identify the consensus sequences recognized by the 4mC methyltransferases.

Visualizations

Signaling Pathway: Role of 4mC in a Restriction-Modification System

R_M_System cluster_host Host Bacterium cluster_foreign Invading Phage Host_DNA Host Genomic DNA Methylated_DNA Methylated Host DNA (Protected) MTase 4mC Methyltransferase MTase->Host_DNA Methylates specific recognition sites REase Restriction Endonuclease REase->Methylated_DNA No cleavage Cleaved_DNA Degraded Phage DNA REase->Cleaved_DNA Cleavage Phage_DNA Foreign Phage DNA (Unmethylated) Phage_DNA->REase Recognizes unmethylated site

Caption: A diagram illustrating the protective role of N4-methylcytosine in a prokaryotic restriction-modification system.

Experimental Workflow: 4mC-TAB-seq

TAB_seq_workflow Start Genomic DNA (with C, 5mC, 4mC) Tet_Oxidation Tet1 Enzyme Oxidation Start->Tet_Oxidation Oxidized_DNA DNA with C, 5caC, 4mC Tet_Oxidation->Oxidized_DNA Bisulfite_Treatment Sodium Bisulfite Treatment Oxidized_DNA->Bisulfite_Treatment Converted_DNA DNA with U, U, C Bisulfite_Treatment->Converted_DNA PCR_Amplification PCR Amplification Converted_DNA->PCR_Amplification Amplified_DNA DNA with T, T, C PCR_Amplification->Amplified_DNA NGS Next-Generation Sequencing Amplified_DNA->NGS Data_Analysis Bioinformatic Analysis (Mapping and Peak Calling) NGS->Data_Analysis Result Genome-wide 4mC Map Data_Analysis->Result

Sources

steric clash mechanism in N4,5-dimethyl-2'-deoxycytidine

Steric Clash Mechanism in -Dimethyl-2'-Deoxycytidine: Structural Dynamics and Mutagenic Consequences

Executive Summary




This guide elucidates the steric clash mechanism , demonstrating how the physical collision between the


Adenine

Structural Dynamics of the Steric Clash

The Geometry of Conflict

In canonical cytosine, the exocyclic amino group at C4 is planar, with one proton participating in hydrogen bonding (Watson-Crick face) and the other pointing toward C5.

  • 5-Methylcytosine (

    
    ):  The 
    
    
    -methyl group is bulky but accommodated because the
    
    
    -amino protons are small.
  • N4-Methylcytosine (

    
    ):  The 
    
    
    -methyl group preferentially adopts the anti (trans to N3) conformation to minimize steric repulsion with the ring nitrogen (N3) and to project the hydrogen donor toward the pairing partner.

The


 Clash:


  • Distance Constraint: The interatomic distance between the methyl carbons falls below 2.8 Å in the planar anti conformation, creating severe steric strain (

    
     5-7 kcal/mol penalty).
    
Conformational Escape Routes

To relieve this strain, the molecule adopts one of two non-canonical states:

  • Amino-Syn Rotamer (Cis to N3): The

    
    -methyl group rotates 180° to point toward N3.
    
    • Consequence: The methyl group now occupies the Watson-Crick interface, sterically blocking the O6 of Guanine.

  • Imino Tautomer: The molecule undergoes a proton transfer from N4 to N3, forming the imino species (

    
    ).
    
    • Consequence: The C4=N4 double bond locks the methyl group configuration, and the H-bonding pattern is inverted.

StericClashCanonicalCanonical Amino-Anti(Ideal for G-pairing)ClashSTERIC CLASH(N4-Me vs C5-Me)Canonical->ClashDual MethylationSynAmino-Syn Rotamer(Me blocks WC face)Clash->SynRotation(Steric Relief)IminoImino Tautomer(H-bond Pattern Shift)Clash->IminoTautomerization(Electronic Relief)Block G-PairingBlock G-PairingSyn->Block G-PairingFavor A-PairingFavor A-PairingImino->Favor A-Pairing

Figure 1: Mechanistic pathway of the steric clash driving conformational change.

Thermodynamic Consequences & Base Pairing[1]

The biological toxicity of

The Mutagenic Shift (A:C Mispairing)

In the imino tautomer, the hydrogen bond donor/acceptor profile changes from D-A-D (Amino-C) to A-D-A (Imino-C).

ParameterCanonical Cytosine (Amino)

(Imino)
Thymine (Canonical)
Position N3 Acceptor (Lone Pair)Donor (H-N3) Donor (H-N3)
Position N4/O4 Donor (H-N4)Acceptor (N4-Me) Acceptor (O4)
Position O2 AcceptorAcceptorAcceptor
Preferred Partner Guanine Adenine Adenine

Mechanism of Transition Mutation: During replication, the DNA polymerase encounters

dATP
  • Result: C

    
     T transition mutation.
    
Stability Data ( )

Oligonucleotides containing

  • Duplex

    
     : G 
    
    
    Highly Destabilized (
    
    
    C to -10^\circ$C).
    • Reason: Steric clash between N4-Me and Guanine O6; loss of central H-bond.

  • Duplex

    
     : A 
    
    
    Stabilized relative to C:A mismatch (
    
    
    comparable to T:A).
    • Reason: Formation of two stable hydrogen bonds in the imino configuration.

Experimental Protocols

To validate the steric clash mechanism and its biological impact, the following experimental workflows are recommended.

Protocol: Primer Extension Kinetics (Single-Turnover)

Objective: Quantify the kinetic preference of polymerases (e.g., Klenow exo-, Pol


Reagents:

  • Template: 5'-...TCA X GTC...-3' (Where X =

    
    )
    
  • Primer: 5'-FAM-labeled complementary sequence ending at n-1.

  • Enzyme: DNA Polymerase (e.g., Klenow Fragment exo-).

Workflow:

  • Annealing: Mix Primer (50 nM) and Template (75 nM) in reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM

    
    ). Heat to 95°C and cool slowly.
    
  • Initiation: Add Polymerase (variable conc.) and incubate for 2 min.

  • Reaction: Rapidly mix with dNTP (dGTP or dATP, 5

    
    M - 500 
    
    
    M).
  • Quenching: At time points (5s, 10s, 30s, 1min), quench with 95% formamide/EDTA.

  • Analysis: Resolve products on 20% denaturing PAGE.

  • Calculation: Fit product intensity to single-exponential equation to determine

    
    . Plot 
    
    
    vs [dNTP] to derive
    
    
    and
    
    
    .

Expected Results:

  • 
     (Specificity Constant):  The efficiency for dATP incorporation will be significantly higher (10-100 fold) than for dGTP, confirming the "pseudo-thymine" behavior.
    
Protocol: NMR Conformational Analysis

Objective: Determine the syn/anti ratio and tautomeric state in solution.

  • Sample Prep: Dissolve nucleoside (5 mM) in

    
     and 
    
    
    (9:1) for exchangeable protons.
  • NOESY Experiment:

    • Target Interaction: NOE cross-peaks between

      
      -Methyl protons and 
      
      
      -Methyl protons.
    • Anti-Conformation: Strong NOE expected (distance < 3 Å).

    • Syn-Conformation: NOE between

      
      -Me and H1'/H2' sugar protons or N3 (if visible).
      
  • 1H-NMR Chemical Shifts:

    • Look for downfield shift of N3-H (

      
       13-15 ppm) indicating the imino  proton.
      
    • Split signals for

      
      -Me indicate restricted rotation (double bond character of imino form).
      

Visualizing the Biological Pathway

The following diagram illustrates the propagation of the steric error during DNA replication.

ReplicationErrorTemplateTemplate StrandContains dN4,5CPolDNA PolymeraseEncounterTemplate->PolDecisionBase SelectionPol->DecisionPathGAttempt dGTP(Watson-Crick)Decision->PathGCanonicalPathAAttempt dATP(Mispairing)Decision->PathASteric-DrivenResultGSteric Clash(N4-Me hits G-O6)STALL / REJECTIONPathG->ResultGHigh Km / Low kpolResultAImino Pairing(Perfect Fit)INCORPORATIONPathA->ResultALow Km / High kpolMutationNext Round:A pairs with T(C -> T Mutation)ResultA->MutationReplication

Figure 2: Polymerase decision matrix at the

References

  • Audette, G. F., et al. (1998). "N4,5-Dimethyl-2'-deoxycytidine." Acta Crystallographica Section C: Structural Chemistry.

  • Jia, Z. C., et al. (1990). "Structure and conformation of 5-methoxymethyl-N4-methyl-2'-deoxycytidine." Acta Crystallographica.

  • Fedeles, B. I., et al. (2022). "Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs." Frontiers in Molecular Biosciences.

  • Kierdaszuk, B., et al. (1983). "Tautomerism of N4-hydroxycytosine and N4-methoxycytosine." Journal of the American Chemical Society.[1]

  • Wang, M., et al. (2013). "A cyclobutane thymine-N4-methylcytosine dimer is resistant to hydrolysis but strongly blocks DNA synthesis." Nucleic Acids Research.

Thermodynamic Stability of DNA Duplexes Containing N4,5-dimethyl-dC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic and structural properties of DNA duplexes containing the hypermodified base N4,5-dimethyl-2'-deoxycytidine (N4,5-dimethyl-dC) .

Technical Guide & Whitepaper [1]

Executive Summary

N4,5-dimethyl-2'-deoxycytidine is a "doubly methylated" cytosine analogue that introduces a unique steric conflict into the DNA major groove.[1] While 5-methylcytosine (5mC) is a canonical epigenetic marker known to stabilize B-DNA duplexes via base stacking and hydrophobic effects, the addition of a second methyl group at the exocyclic N4 position creates a "buttressing effect."[1]

This dual modification fundamentally alters the thermodynamic landscape:

  • B-DNA Destabilization: In standard Watson-Crick B-DNA, the steric clash between the C5-methyl and N4-methyl groups distorts the hydrogen bonding network, generally lowering the melting temperature (

    
    ) relative to 5mC-containing DNA.
    
  • Z-DNA Promotion: The modification lowers the energy barrier for the B

    
    Z transition, making it a potent inducer of Z-DNA even under physiological salt conditions.
    
  • Enzymatic Recognition: The structural distortion is significant enough to be recognized as "damage" by specific glycosylases (e.g., Nei, Fpg), triggering base excision repair pathways.[1]

Structural Mechanics & Steric Conflict

To understand the thermodynamics, one must first understand the structural isomerism forced by the dual methylation.[1]

The Rotameric Conflict

In unmodified cytosine, the exocyclic amine at C4 contains two protons.[1] In N4-methylcytosine , the single methyl group prefers the trans orientation (relative to N3) to avoid steric interference with the Watson-Crick face.

However, in N4,5-dimethyl-dC , the C5-methyl group occupies the space adjacent to the N4-amine.

  • Trans-Rotamer (Anti): The N4-methyl points away from the Watson-Crick face (into the major groove). In this position, it sterically clashes with the vicinal C5-methyl group.[1]

  • Cis-Rotamer (Syn): The N4-methyl points toward the Watson-Crick face (N3). In this position, it directly interferes with the O6 of the complementary Guanine, blocking hydrogen bonding.[1]

The "Buttressing" Effect

The steric repulsion between the C5-methyl and N4-methyl groups forces the exocyclic nitrogen to twist out of planarity with the pyrimidine ring. This distortion weakens the


-conjugation and the stacking enthalpy (

) essential for duplex stability.[1]

StericConflict C5 C5-Methyl Group (Hydrophobic/Stacking) Interaction Steric Clash (Buttressing Effect) C5->Interaction Vicinal Proximity N4 N4-Methyl Group (Exocyclic) N4->Interaction Rotamer Constraint Outcome Non-Planar Distortion Reduced Stacking Interaction->Outcome Thermodynamic Penalty

Figure 1: The steric conflict mechanism in N4,5-dimethyl-dC.

Thermodynamic Profile

The thermodynamic stability of DNA duplexes is governed by the Gibbs free energy equation:



The following table compares the thermodynamic impact of cytosine modifications within a B-DNA duplex context.

Comparative Stability Table
ModificationSymbol

(vs dC)
Mechanism of ActionStructural Impact
Cytosine dCReferenceStandard Watson-Crick H-bonding (3 H-bonds).[1]Canonical B-DNA.[1]
5-Methylcytosine 5mC+0.5 to +1.3°C Increased hydrophobic surface area; enhanced base stacking.[1]Stabilizes B-DNA; reduces backbone flexibility.[1]
N4-Methylcytosine N4mC-1.0 to -3.0°C Loss of one H-bond donor; steric bulk in major groove.[1]Destabilizes B-DNA; promotes Z-DNA.[1]
N4,5-Dimethylcytosine N4,5-diMe Destabilizing Steric Clash: C5-Me forces N4-Me into unfavorable rotamers, distorting pairing geometry.[1]Distorts B-DNA; Highly favors Z-DNA transition.[1]
Analysis of Instability

While 5mC stabilizes DNA, the addition of the N4-methyl group in N4,5-dimethyl-dC reverses this effect in B-DNA.

  • Enthalpic Penalty (

    
    ):  The non-planar distortion reduces the overlap of 
    
    
    
    -orbitals between adjacent bases, reducing the favorable enthalpy of stacking.[1]
  • H-Bonding Deficit: The N4-methyl group, if forced into a cis-like conformation or twisted, weakens the linearity and strength of the N4-H

    
     O6-G hydrogen bond.[1]
    

Experimental Protocols

To characterize oligonucleotides containing N4,5-dimethyl-dC, researchers must employ specific synthesis and analysis workflows.[1]

Synthesis of N4,5-dimethyl-dC Oligos

Direct chemical synthesis using phosphoramidites is possible but requires specialized protecting groups.[1] An enzymatic approach is often preferred for converting 5mC to N4,5-dimethyl-dC in situ.[1]

Enzymatic Conversion Protocol:

  • Substrate: dsDNA containing specific recognition sites (e.g., GCGC).[1]

  • Enzyme: M.HhaI or M.SssI methyltransferases (typically create 5mC).[1]

  • Hypermodification: Specific prokaryotic methyltransferases (or promiscuous activity of enzymes like M.HhaI under forcing conditions with modified SAM analogues) can install the second methyl group.[1]

    • Note: In biological contexts, N4,5-dimethyl-dC often arises from alkylation damage of 5mC.[1][2]

UV Melting Analysis ( Measurement)

This protocol determines the thermodynamic parameters (


, 

).[1]
  • Buffer Preparation: 10 mM sodium phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.[1]

    • Critical: Degas buffers thoroughly to prevent bubble formation at high temperatures.[1]

  • Sample Prep: Dilute oligo duplex to 2-5

    
    M.
    
  • Ramp: Heat from 20°C to 90°C at a rate of 0.5°C/min. Monitor absorbance at 260 nm.

  • Data Analysis:

    • Calculate the derivative (

      
      ) to find 
      
      
      
      .[1]
    • Use a van 't Hoff plot (

      
       vs 
      
      
      
      ) to extract thermodynamic parameters.[1]
Circular Dichroism (CD) Spectroscopy

Since N4,5-dimethyl-dC promotes Z-DNA, CD is essential to verify the helical handedness.[1]

  • B-DNA Signature: Positive band at ~275 nm, Negative band at ~245 nm.[1]

  • Z-DNA Signature: Negative band at ~290 nm, Positive band at ~260 nm.[1]

  • Experiment: Titrate NaCl (0 to 4 M) to observe the B

    
    Z transition midpoint. N4,5-dimethyl-dC duplexes will shift to Z-form at significantly lower salt concentrations than unmodified DNA.[1]
    

Workflow Step1 Oligonucleotide Synthesis (Solid Phase or Enzymatic) Step2 Purification (HPLC/PAGE) Isolate Full-Length Product Step1->Step2 Branch Analysis Type Step2->Branch PathA Thermodynamics (UV Melting) Measure Tm, dH, dS Branch->PathA Stability PathB Conformation (CD Spec) Detect B vs Z Form Branch->PathB Structure

Figure 2: Characterization workflow for modified oligonucleotides.

Applications in Drug Development

Sequencing & Band Compression

N4-methylated cytosines (including N4,5-dimethyl) are used in DNA sequencing to eliminate "band compressions."[1][3][4]

  • Mechanism: GC-rich regions often form stable secondary structures (hairpins) that alter electrophoretic mobility.[1]

  • Utility: Incorporating N4-methyl-dCTP or N4,5-dimethyl-dCTP destabilizes these Hoogsteen/hairpin structures more than it destabilizes the linear duplex, allowing for accurate resolution of the sequence.[1]

Polymerase Evasion & Stalling

The steric bulk of N4,5-dimethyl-dC can stall high-fidelity polymerases.[1] This property is exploited in:

  • Footprinting: Mapping the active sites of polymerases.[1]

  • Antisense Oligonucleotides (ASOs): While 5mC is used to stabilize ASOs, the N4,5-dimethyl modification is generally avoided in therapeutic ASOs because it lowers hybridization affinity (

    
    ) and may trigger immune responses or repair mechanisms.[1]
    
Repair Enzyme Probes

N4,5-dimethyl-dC is a specific substrate for DNA glycosylases like Nei (Endonuclease VIII) and Fpg (Formamidopyrimidine-DNA glycosylase).[1]

  • Application: It serves as a mechanistic probe to study how these enzymes detect and excise bulky, non-planar lesions from the DNA helix.[1]

References

  • Klungland, A., et al. (2018). "Excision of the doubly methylated base N4,5-dimethylcytosine from DNA by Escherichia coli Nei and Fpg proteins."[1] Philosophical Transactions of the Royal Society B. Link[1][2][5]

  • Ehrlich, M., et al. (1985). "DNA methylation in thermophilic bacteria: N4-methylcytosine, 5-methylcytosine, and N6-methyladenine."[1] Nucleic Acids Research.[1][3][4][6][7] Link[1]

  • Mizusawa, S., Nishimura, S., & Seela, F. (1986). "Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate in place of dGTP."[1][7] Nucleic Acids Research.[1][3][4][6][7] (Context on band compression and N4-methyl analogs). Link[1]

  • SantaLucia, J., Jr. (1998). "A unified view of polymer, dumbbell, and oligonucleotide DNA nearest-neighbor thermodynamics."[1] Proceedings of the National Academy of Sciences. Link[1]

  • Butkus, V., et al. (1987). "Sequence-specific cleavage of DNA by the restriction endonuclease from Citrobacter freundii RFL2 involving N4,5-dimethylcytosine."[1] Biochimica et Biophysica Acta. Link

Sources

Bacterial Methyltransferases Producing N4,5-Dimethylcytosine: Mechanisms, Enzymology, and Biological Implications

[1]

Executive Summary

N4,5-dimethylcytosine (


)123



14

This guide delineates the biosynthetic pathway of

sequential action11

Part 1: Biosynthetic Mechanism and Enzymology

The formation of

11
The Sequential Methylation Pathway

The generation of

1
  • Step 1: C5-Methylation (Priming) The process initiates with a C5-methyltransferase, such as Dcm (DNA cytosine methyltransferase) from Escherichia coli.[1] Dcm recognizes the sequence 5'-CCWGG-3' and transfers a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of the internal cytosine.[1]

    • Reaction:

      
      [1]
      
  • Step 2: N4-Methylation (Hypermodification) A specific class of N4-methyltransferases, notably M.MvaI (from Micrococcus varians) or its homolog M.PspGI (from Pyrococcus sp.), recognizes the same or overlapping sequence.[1] Unlike many restriction-modification enzymes that are blocked by prior methylation, M.MvaI is promiscuous regarding C5-methylation.[1] It accepts

    
     as a substrate and methylates the exocyclic amino group (N4).[1][5]
    
    • Reaction:

      
      [1]
      
Structural Biology and Steric Constraints

The creation of

  • Steric Clash: The methyl groups at C5 and N4 are adjacent.[1] In a cis orientation, these groups would clash.[1]

  • Conformational Adaptation: Crystallographic and molecular dynamics studies indicate that to relieve this strain, the N4-methyl group adopts a trans orientation relative to the C5-methyl group.[1]

  • Base Pairing: This trans orientation disrupts the Watson-Crick face, weakening the G:C base pair and potentially causing local helical distortion.[1] This distortion is the molecular signal that triggers DNA repair pathways (discussed in Part 3).[1]

Pathway Visualization

The following diagram illustrates the sequential enzymatic pathway and the resulting chemical structure logic.

MethylationPathwayCCytosine (C)(Unmodified)m5C5-Methylcytosine (m5C)(C5-Methylated)C->m5C Step 1: Methylation at C5(Substrate: 5'-CCWGG-3')m45CN4,5-Dimethylcytosine (m4,5C)(Hypermodified)m5C->m45C Step 2: Methylation at N4(Substrate: m5C)DcmDcm Methyltransferase(C5-MTase)Dcm->CMvaIM.MvaI Methyltransferase(N4-MTase)MvaI->m5C

Figure 1: Sequential enzymatic pathway for the biosynthesis of N4,5-dimethylcytosine involving Dcm and M.MvaI.[1]

Part 2: Experimental Characterization and Detection

Detecting



15



1
Quantitative Detection via LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying

1

Protocol Overview:

  • Digestion: Hydrolyze genomic DNA (1-5 µg) using Nuclease P1 and Alkaline Phosphatase to single nucleosides.

  • Separation: Inject onto a Reverse-Phase C18 UHPLC column.

  • Detection: Monitor specific mass transitions (MRM mode).

Table 1: Mass Spectrometry Parameters for Cytosine Variants

NucleosidePrecursor Ion (

)
Product Ion (

)
Retention Time (Relative)
Deoxycytidine (dC)228.1112.11.0 (Reference)
5-Methylcytosine (

)
242.1126.1~1.5x
N4-Methylcytosine (

)
242.1126.1~1.8x (Distinct from m5C)
N4,5-Dimethylcytosine (

)
256.2 140.2 ~2.2x (Most Hydrophobic)

Note: The distinct mass transition (256.2 -> 140.[1]2) definitively separates

1
Restriction Protection Assay (Qualitative)

This assay exploits the differential sensitivity of restriction endonucleases to methylation patterns.[1]

  • R.MvaI: Cleaves CCWGG and C(m5C)WGG. Blocked by N4-methylation (

    
     or 
    
    
    ).
  • R.EcoRII: Cleaves CCWGG.[1] Blocked by C5-methylation (

    
     or 
    
    
    ).
  • Logic: A substrate containing

    
     will be resistant to both  R.MvaI and R.EcoRII.[1]
    

Part 3: Biological Implications and DNA Repair[1]

The presence of

1
The "Lesion" Hypothesis

Research indicates that

1
  • Enzyme: Nei (Endonuclease VIII): A DNA glycosylase that typically repairs oxidized pyrimidines.[1] It shows high activity towards excising

    
    .[1][6]
    
  • Enzyme: Fpg (MutM): Typically repairs 8-oxoguanine but also shows activity against

    
     when paired with cytosine.[1]
    

This excision activity suggests that while

1
Workflow: Analysis of m4,5C Biological Impact

The following workflow illustrates how researchers can probe the presence and repair of this base.

ExperimentalWorkflowcluster_synthesisStep 1: In Vitro Synthesiscluster_analysisStep 2: CharacterizationS1Substrate: Unmethylated DNA(Sequence: 5'-CCWGG-3')S2Reaction A: + Dcm Methyltransferase(Produces m5C)S1->S2S3Reaction B: + M.MvaI Methyltransferase(Produces m4,5C)S2->S3A1Assay A: Restriction Digestion(R.MvaI & R.EcoRII)S3->A1 Verify ResistanceA2Assay B: LC-MS/MS(Mass: 256.2 Da)S3->A2 Verify MassA3Assay C: Repair Assay(Incubation with Nei/Fpg)S3->A3 Assess ExcisionResult1Confirmation: Double MethylationA1->Result1Resistant to BothResult2Quantification: StoichiometryA2->Result2Peak at m/z 256.2Result3Biology: Repair SusceptibilityA3->Result3Cleavage/Abasic Site

Figure 2: Experimental workflow for the synthesis, verification, and biological characterization of N4,5-dimethylcytosine.

References

  • Alexeeva, M., et al. (2018). Excision of the doubly methylated base N4,5-dimethylcytosine from DNA by Escherichia coli Nei and Fpg proteins.[1][3][6] Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

  • Butkus, V., et al. (1985). Investigation of restriction-modification enzymes from M. varians RFL19 with a new type of specificity toward modification of substrate.[1] Nucleic Acids Research. [Link]

  • Klimašauskas, S., et al. (2002). N4,5-dimethylcytosine, a novel hypermodified base in DNA.[1][2] Nucleic Acids Research Supplement. [Link]

  • Greer, E. L., et al. (2021). Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS.[1][7][8] Methods in Molecular Biology. [Link]

  • Morgan, R. D., et al. (2009). DNA base flipping by both members of the PspGI restriction–modification system.[1] Nucleic Acids Research. [Link]

Methodological & Application

Application Note & Protocol: A Validated Approach for the Chemical Synthesis of N4,5-dimethyl-2'-deoxycytidine Phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the chemical synthesis of N4,5-dimethyl-2'-deoxycytidine phosphoramidite, a modified nucleoside building block essential for the preparation of specialized oligonucleotides. The synthesis is designed for reproducibility and scalability, commencing from the commercially available precursor, 5-methyl-2'-deoxycytidine. The protocol details a three-step synthetic pathway: 1) regioselective protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) chloride, 2) efficient methylation of the N4-exocyclic amine, and 3) phosphitylation of the 3'-hydroxyl group to yield the final phosphoramidite product. Each step is accompanied by in-depth explanations of the underlying chemical principles, reaction mechanisms, and critical process parameters. This guide includes detailed procedures for purification and rigorous analytical characterization (NMR, HRMS) to ensure the final product meets the high-purity standards required for automated oligonucleotide synthesis.

Introduction and Strategic Overview

The precise chemical synthesis of modified nucleosides is fundamental to the advancement of nucleic acid chemistry, enabling the production of therapeutic oligonucleotides, diagnostic probes, and tools for molecular biology research.[1][2] N4,5-dimethyl-2'-deoxycytidine is a modified nucleoside that can be incorporated into DNA strands to study the effects of base modification on duplex stability, protein recognition, and enzymatic processing. The phosphoramidite derivative is the key active monomer used in automated solid-phase oligonucleotide synthesis, the gold-standard method for constructing custom DNA and RNA sequences.[3][]

Nucleoside phosphoramidites are derivatives of natural or synthetic nucleosides that permit the sequential and efficient addition of bases to a growing oligonucleotide chain.[5] This process requires careful use of protecting groups to ensure that coupling occurs exclusively at the desired positions.[3][] The strategy outlined herein employs a robust and logical sequence of protection, modification, and phosphitylation to achieve the target molecule with high fidelity.

The overall synthetic workflow is depicted below. It begins with the readily available 5-methyl-2'-deoxycytidine, thereby circumventing a separate C5-methylation step. The synthesis proceeds through selective 5'-hydroxyl protection, followed by N4-amine methylation, and concludes with the critical 3'-phosphitylation step.

G A Start: 5-methyl-2'-deoxycytidine B Step 1: 5'-O-DMT Protection A->B DMT-Cl, Pyridine C Intermediate 1: 5'-O-DMT-5-methyl-2'-deoxycytidine B->C D Step 2: N4-Methylation C->D 1. TPSCl, Et3N 2. MeNH2 (aq) E Intermediate 2: N4,5-dimethyl-5'-O-DMT-2'-deoxycytidine D->E F Step 3: 3'-Phosphitylation E->F (iPr2N)P(Cl)OCE, DIPEA, DCM G Final Product: N4,5-dimethyl-2'-deoxycytidine Phosphoramidite F->G

Figure 1: High-level workflow for the synthesis of the target phosphoramidite.

Mechanistic Insights and Rationale

A robust synthesis relies on understanding the causality behind each procedural step. The choices of reagents, solvents, and reaction conditions are dictated by the principles of reactivity, selectivity, and stability of the nucleoside intermediates.

  • Protecting Group Strategy: The success of oligonucleotide synthesis hinges on an orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting others.[][7]

    • 5'-Hydroxyl Protection (DMT): The 4,4'-dimethoxytrityl (DMT) group is the industry standard for protecting the 5'-hydroxyl group.[3] Its key advantage is its lability under mild acidic conditions (e.g., trichloroacetic acid), which allows for its removal during the automated synthesis cycle to expose the 5'-OH for the next coupling step.[8] Its bulky nature also aids in purification.

    • Phosphate Protection (2-Cyanoethyl): The 2-cyanoethyl group on the phosphitylating reagent protects the phosphite triester during synthesis. It is readily removed at the end of the synthesis via a β-elimination reaction under mild basic conditions (e.g., ammonia).[9]

  • N4-Amine Methylation: Direct methylation of the N4-amino group of cytidine is challenging due to the low nucleophilicity of the exocyclic amine and potential for competing methylation on the heterocyclic ring. The protocol employs a highly efficient two-step activation-displacement strategy.[10]

    • Activation: The nucleoside is treated with 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl). This sulfonylates the N4-amino group, converting it into an excellent leaving group.

    • Displacement: The activated intermediate is not isolated but is directly treated with an aqueous solution of methylamine (MeNH₂). The highly nucleophilic methylamine readily displaces the sulfonyl group to form the desired N4-methyl derivative in high yield.

  • 3'-Phosphitylation: This is the final and most critical step to generate the active monomer for oligonucleotide synthesis. The reaction involves the nucleophilic attack of the free 3'-hydroxyl group on a phosphitylating agent.

    • Reagent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a common and effective phosphitylating agent.[11][12]

    • Mechanism: The reaction is typically carried out in an anhydrous aprotic solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The base scavenges the HCl byproduct, driving the reaction to completion. The diisopropylamino group on the phosphorus atom provides steric bulk that enhances the stability of the final phosphoramidite product.[13][14]

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. All solvents must be anhydrous unless specified otherwise.

Materials and Reagents
ReagentSupplierPurityCAS NumberNotes
5-methyl-2'-deoxycytidineSigma-Aldrich≥98%838-07-3Dry in vacuum oven before use.
4,4'-Dimethoxytrityl chloride (DMT-Cl)TCI≥98%40615-36-9Store under argon in a desiccator.
Anhydrous PyridineAcros Organics99.8%110-86-1Sure/Seal™ bottle.
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)Oakwood Chemical≥98%6553-96-4Store in a desiccator.
Triethylamine (Et₃N)Fisher≥99.5%121-44-8Distill from CaH₂.
Methylamine solution (40% in H₂O)Alfa Aesar74-89-5
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeGlen Research≥97%89992-70-1Handle under inert atmosphere.
N,N-Diisopropylethylamine (DIPEA)Combi-Blocks≥99.5%7087-68-5Distill from CaH₂.
Dichloromethane (DCM), AnhydrousEMD Millipore≥99.8%75-09-2Sure/Seal™ bottle.
Ethyl Acetate (EtOAc), HPLC GradeVWR141-78-6
Hexanes, HPLC GradeVWR110-54-3
Silica GelSiliCycle7631-86-9230-400 mesh, for flash chromatography.
Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-5-methyl-2'-deoxycytidine
  • Preparation: Add 5-methyl-2'-deoxycytidine (5.0 g, 20.7 mmol) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Dry the starting material by co-evaporation with anhydrous pyridine (2 x 25 mL) under reduced pressure.

  • Reaction: Dissolve the dried residue in anhydrous pyridine (100 mL). Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 7.7 g, 22.8 mmol, 1.1 equiv) in one portion. Seal the flask under an argon atmosphere.

  • Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1). The product spot should be significantly less polar than the starting material.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and quench by the slow addition of methanol (10 mL).

  • Work-up: Remove the pyridine under reduced pressure. Dissolve the resulting oil in dichloromethane (200 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a foam. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% methanol in dichloromethane containing 0.5% triethylamine (to prevent detritylation on the silica).

  • Isolation: Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield the title compound as a white foam.

    • Expected Yield: 85-95%.

    • Characterization: ¹H NMR and HRMS should confirm the structure.

Step 2: Synthesis of N4,5-dimethyl-5'-O-(4,4'-Dimethoxytrityl)-2'-deoxycytidine
  • Preparation: Dissolve the 5'-O-DMT protected nucleoside from Step 1 (10.0 g, 18.4 mmol) in anhydrous dichloromethane (150 mL) in a flame-dried flask under argon. Add anhydrous triethylamine (7.7 mL, 55.2 mmol, 3.0 equiv).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl, 6.1 g, 20.2 mmol, 1.1 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the solution at room temperature for 2-3 hours. The formation of the activated intermediate can be monitored by TLC.

  • Displacement: In a separate flask, cool a 40% aqueous solution of methylamine (50 mL) in an ice bath. Slowly pour the reaction mixture from the previous step into the cold methylamine solution with vigorous stirring.

  • Incubation: Seal the flask and stir vigorously at room temperature for 12-16 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 75 mL). Combine the organic layers and wash with brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 30% to 80% EtOAc in Hexanes).

  • Isolation: Combine the pure fractions and evaporate the solvent to yield the N4-methylated product as a white foam.

    • Expected Yield: 70-85%.

    • Characterization: ¹H NMR will show a new singlet corresponding to the N-methyl group (~2.9-3.1 ppm). HRMS will confirm the mass of the product.

Step 3: Synthesis of N4,5-dimethyl-5'-O-DMT-2'-deoxycytidine-3'-CE Phosphoramidite

This step is highly moisture-sensitive and must be performed under a strict inert (argon or nitrogen) atmosphere using anhydrous solvents and reagents.

Figure 2: The phosphitylation reaction. (Note: Images are placeholders for chemical structures).

  • Preparation: Dissolve the N4-methylated nucleoside from Step 2 (5.0 g, 8.9 mmol) in anhydrous dichloromethane (50 mL) in a flame-dried, three-neck flask under argon. Add N,N-diisopropylethylamine (DIPEA, 4.7 mL, 26.7 mmol, 3.0 equiv).

  • Reagent Addition: Cool the solution to 0 °C. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (3.0 mL, 13.4 mmol, 1.5 equiv) dropwise via syringe over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by ³¹P NMR or TLC until the starting material is consumed.

  • Quenching: Cool the reaction to 0 °C and add cold, saturated aqueous sodium bicarbonate solution (50 mL). Stir for 10 minutes.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with cold brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 30 °C. The crude product is a viscous oil. Purify immediately by flash chromatography on silica gel pre-treated with triethylamine. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc in Hexanes containing 1% triethylamine).

  • Isolation: Combine the product fractions, which appear as two diastereomeric spots on TLC. Concentrate under reduced pressure, then co-evaporate with anhydrous acetonitrile (3 x 20 mL) to remove residual solvents. Dry the resulting white foam under high vacuum for at least 12 hours.

    • Expected Yield: 80-90%.

    • Characterization:

      • ³¹P NMR (CDCl₃): Two singlets should be observed around δ 149 ppm, corresponding to the two diastereomers.

      • ¹H NMR (CDCl₃): Signals should be consistent with the final structure, including the DMT, deoxyribose, methyl, and phosphoramidite protons.

      • HRMS (ESI+): Calculated m/z should match the observed value for [M+H]⁺.

Storage and Stability

The final phosphoramidite product is sensitive to moisture and oxidation. It should be stored as a dry, solid foam under an argon atmosphere at -20 °C. When properly stored, the product is stable for several months. Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture.

Summary of Results and Quality Control

StepProductExpected YieldKey QC Checks
15'-O-DMT-5-methyl-2'-deoxycytidine85-95%¹H NMR, HRMS, TLC (Rƒ confirmation)
2N4,5-dimethyl-5'-O-DMT-2'-deoxycytidine70-85%¹H NMR (appearance of N-Me peak), HRMS
3N4,5-dimethyl-2'-deoxycytidine Phosphoramidite80-90%³¹P NMR (>98% purity), ¹H NMR, HRMS, Moisture content

References

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Twist Bioscience Resource Center. [Link]

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. [Link]

  • Aragen Life Sciences. (n.d.). Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. [Link]

  • Cieśla, M., & Dąbrowska, A. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3375. [Link]

  • Dai, Q., & He, C. (2011). Preparation of DNA containing 5-hydroxymethyl-2'-deoxycytidine modification through phosphoramidites with TBDMS as 5-hydroxymethyl protecting group. Current protocols in nucleic acid chemistry, Chapter 4, Unit 4.47.1-18. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. PubMed. [Link]

  • Ohkubo, A., et al. (2014). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. International Journal of Molecular Sciences, 15(5), 8561-8576. [Link]

  • Deme, B., et al. (2007). Synthesis and solution conformation studies of the modified nucleoside N4, 2′-O-dimethylcytidine (m4Cm) and its analogues. Bioorganic & Medicinal Chemistry, 15(15), 5196-5203. [Link]

  • Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m4,2C) modified RNA. Current Protocols, 1(9), e248. [Link]

  • Reese, C. B. (1991). Protecting Groups in Oligonucleotide Synthesis. In Protocols for Oligonucleotide Conjugates. Humana Press. [Link]

  • Xie, C., et al. (2005). Nucleosidic Phosphoramidite Synthesis Via Phosphitylation. Organic Process Research & Development, 9(6), 730-737. [Link]

  • De-la-Torre, P., et al. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. bioRxiv. [Link]

  • Madsen, C. S., & Nielsen, T. E. (2021). On-demand synthesis of phosphoramidites. Communications Chemistry, 4(1), 1-8. [Link]

  • Girstun, A., et al. (2018). Synthesis of N4-modified 2'-deoxycytidine-5'-triphosphates. ResearchGate. [Link]

  • Bassit, L., et al. (2022). Synthesis of Novel N4-Hydrocytidine Analogs as Potential Anti-SARS-CoV-2 Agents. Molecules, 27(18), 5990. [Link]

  • Song, C., et al. (2022). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. Molecules, 27(3), 738. [Link]

Sources

Solid-Phase Synthesis of Oligonucleotides with N4,N5-dimethyl-2'-deoxycytidine (m4m5dC): An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the solid-phase synthesis of oligonucleotides incorporating the modified nucleobase N4,N5-dimethyl-2'-deoxycytidine (m4m5dC). Aimed at researchers, scientists, and professionals in drug development, this guide delves into the critical aspects of phosphoramidite chemistry, from the selection of reagents and optimization of coupling parameters to the final deprotection and purification steps. By explaining the rationale behind each procedural choice, this document serves as an in-depth technical resource for the successful synthesis and characterization of m4m5dC-modified oligonucleotides for various research and therapeutic applications.

Introduction: The Significance of m4m5dC in Oligonucleotide Research

Modified oligonucleotides are at the forefront of therapeutic and diagnostic innovation.[1] The introduction of specific chemical modifications to the nucleobase, sugar, or phosphate backbone can confer desirable properties such as enhanced nuclease resistance, increased binding affinity to target sequences, and improved cellular uptake.[1] N4,N5-dimethyl-2'-deoxycytidine (m4m5dC) is a modified cytidine analog of significant interest. The methylation at the N4 and C5 positions can influence the conformational properties of the nucleobase and its interactions within a DNA duplex. Understanding the impact of such modifications is crucial for the rational design of novel oligonucleotide-based therapeutics, including antisense agents, siRNAs, and aptamers.

The reliable synthesis of oligonucleotides containing m4m5dC is paramount for exploring its potential. Solid-phase synthesis using phosphoramidite chemistry is the gold standard for producing high-quality, custom oligonucleotides.[][3] This method involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support, offering high efficiency and adaptability for automation.[][4] This guide provides a robust protocol for the incorporation of m4m5dC into synthetic oligonucleotides, addressing the unique considerations for this modified base.

Principles of Solid-Phase Phosphoramidite Synthesis

The synthesis of oligonucleotides on a solid support proceeds in a cyclical manner, with each cycle resulting in the addition of a single nucleotide.[5] The process, which occurs in the 3' to 5' direction, consists of four key steps: detritylation, coupling, capping, and oxidation.[6]

  • Detritylation: The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support.[4][5][7] This exposes a free hydroxyl group for the subsequent coupling reaction.

  • Coupling: The next phosphoramidite monomer, which has its 5'-hydroxyl protected by a DMT group and its phosphoramidite group activated by a catalyst (e.g., tetrazole or a derivative), is added.[][5][] The activated phosphoramidite reacts with the free 5'-hydroxyl of the support-bound nucleoside to form a phosphite triester linkage.[]

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not participate in the coupling reaction are acetylated, rendering them inert to further additions.[]

  • Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester by treatment with an oxidizing agent, typically an iodine solution.[7]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Materials and Reagents

Successful synthesis of m4m5dC-containing oligonucleotides requires high-quality reagents and careful preparation.

Reagent/MaterialSupplier RecommendationRationale
m4m5dC Phosphoramidite Commercially available from specialized suppliersThe purity and stability of the phosphoramidite are critical for high coupling efficiency. Ensure it is stored under anhydrous conditions.
Standard DNA Phosphoramidites (A, G, C, T) High-purity, synthesis-gradeConsistency in reagent quality ensures high stepwise yield for the entire sequence.
Solid Support (e.g., CPG) Controlled Pore Glass (CPG) functionalized with the first nucleosideCPG is a widely used solid support offering good mechanical stability and reaction kinetics.[5]
Activator 4,5-Dicyanoimidazole (DCI) or 1H-TetrazoleDCI is often preferred as it can accelerate coupling times and improve efficiency, especially for sterically hindered phosphoramidites.[9][10]
Deblocking Solution 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)TCA effectively removes the DMT group.[7] Concentration and exposure time should be optimized to prevent depurination.
Capping Reagents Acetic Anhydride and N-MethylimidazoleStandard reagents for efficiently capping unreacted hydroxyl groups.
Oxidizing Solution 0.02 M Iodine in THF/Pyridine/WaterA standard formulation for the rapid oxidation of the phosphite triester.[7]
Cleavage & Deprotection Solution Concentrated Ammonium HydroxideA common reagent for cleaving the oligonucleotide from the solid support and removing base and phosphate protecting groups.[4][11]
Anhydrous Acetonitrile Synthesis GradeThe primary solvent for phosphoramidites and activators; its purity is crucial to prevent side reactions.

Detailed Synthesis Protocol

This protocol is designed for an automated DNA synthesizer. Manual adjustments may be necessary for different equipment.

Pre-Synthesis Preparation
  • Phosphoramidite Preparation: Dissolve the m4m5dC phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M immediately before use.[11]

  • Reagent Loading: Ensure all reagent bottles on the synthesizer are filled with fresh solutions and that the system is properly primed.

  • Column Installation: Install the synthesis column containing the appropriate 3'-terminal nucleoside on the solid support.

The Synthesis Cycle

The following diagram illustrates the key steps in the solid-phase synthesis of oligonucleotides.

Oligo_Synthesis_Cycle cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add Activated Amidite) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Repeat for next base End Cleavage & Deprotection Oxidation->End After final cycle Start Start with Support-Bound Nucleoside Start->Detritylation

Figure 1. The phosphoramidite oligonucleotide synthesis cycle.

The timings for each step may vary depending on the synthesizer and the scale of the synthesis. The following table provides typical timings for a standard cycle.

StepReagentTypical Duration
Detritylation 3% TCA in DCM60-120 seconds
Coupling m4m5dC phosphoramidite + Activator3-10 minutes
Capping Acetic Anhydride / NMI30-60 seconds
Oxidation 0.02 M Iodine solution30-60 seconds

Note on m4m5dC Coupling: The N4,N5-dimethyl modification may introduce some steric hindrance. Therefore, extending the coupling time for the m4m5dC phosphoramidite is recommended to ensure high coupling efficiency.[12] A coupling time of 5-10 minutes is a good starting point, which can be optimized based on trityl cation monitoring results. Double coupling, where the coupling step is repeated, can also be employed to drive the reaction to completion and improve the yield of the full-length product.[12]

Monitoring Synthesis Efficiency

The efficiency of each coupling step can be monitored by measuring the absorbance of the trityl cation released during the detritylation step. The orange-colored cation has a strong absorbance at 495 nm, and a consistent absorbance from cycle to cycle indicates high coupling efficiency, typically greater than 98%.[11]

Post-Synthesis: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and all protecting groups on the nucleobases and phosphate backbone must be removed.

Standard Deprotection Protocol:

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add concentrated aqueous ammonia to the vial to cover the support.

  • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[11]

  • Heat the sealed vial at 55°C for 5-8 hours to complete the removal of the base protecting groups.[11]

  • Cool the vial to room temperature and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Evaporate the ammonia under vacuum.

Considerations for m4m5dC: While standard deprotection conditions are generally suitable, for oligonucleotides containing sensitive modifications, milder deprotection strategies may be necessary.[7] However, for m4m5dC, standard ammonium hydroxide treatment is typically effective.

Purification and Analysis

Crude synthetic oligonucleotides contain the full-length product as well as shorter, failure sequences. Purification is essential to isolate the desired oligonucleotide.

Purification Methods
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for oligonucleotide purification. If the synthesis is performed with the final DMT group left on ("DMT-on"), the full-length product can be easily separated from the shorter, DMT-off failure sequences.[7][13] The DMT group is then removed post-purification by treatment with a mild acid, such as 80% acetic acid.[13]

  • Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length. It is effective for purifying DMT-off oligonucleotides.

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE is a high-resolution method suitable for purifying longer oligonucleotides.

Analytical Characterization

After purification, the identity and purity of the m4m5dC-containing oligonucleotide should be confirmed using appropriate analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide.[14][15] This provides direct evidence of the correct sequence and the incorporation of the m4m5dC modification.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or IEX-HPLC is used to assess the purity of the final product.[16][17]

  • UV-Vis Spectroscopy: The concentration of the oligonucleotide solution is determined by measuring its absorbance at 260 nm.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency - Inactive phosphoramidite or activator- Insufficient coupling time- Poor quality anhydrous acetonitrile- Use fresh, high-quality reagents- Increase the coupling time for m4m5dC- Perform a double coupling step- Ensure all solvents are anhydrous
Presence of n-1 Deletion Sequences - Inefficient coupling- Incomplete capping- Optimize coupling conditions (see above)- Ensure capping reagents are fresh and active
Incomplete Deprotection - Insufficient deprotection time or temperature- Extend the deprotection time or increase the temperature within recommended limits

Conclusion

The solid-phase synthesis of oligonucleotides containing N4,N5-dimethyl-2'-deoxycytidine is a readily achievable process with careful attention to protocol and reagent quality. By optimizing the coupling conditions for the m4m5dC phosphoramidite and employing standard procedures for deprotection and purification, researchers can reliably produce high-quality modified oligonucleotides. This guide provides a solid foundation for the successful incorporation of m4m5dC, enabling further exploration of its impact on the structure, function, and therapeutic potential of nucleic acids.

References

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved February 15, 2026, from [Link]

  • Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.
  • ChemGenes. (2025, October 11). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Retrieved February 15, 2026, from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved February 15, 2026, from [Link]

  • Bio-synthesis. (2025, October 15). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Retrieved February 15, 2026, from [Link]

  • Brown, T., & Brown, D. J. (2019). Combined nucleobase and backbone modifications enhance DNA duplex stability and preserve biocompatibility. The Royal Society of Chemistry.
  • Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. PMC.
  • Guez, T., Le-Grognec, E., & Boturyn, D. (2022). Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review.
  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved February 15, 2026, from [Link]

  • Agilent Technologies. (2025, July 11). Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification. Retrieved February 15, 2026, from [Link]

  • Tretyakova, N. Y., & Sproviero, M. (2001). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. Semantic Scholar.
  • Guez, T., Le-Grognec, E., & Boturyn, D. (2022, February 16). Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021. ePrints Soton.
  • Beaucage, S. L. (2010). Deprotection and purification of oligonucleotides and their derivatives. U.S. Patent No. 7,655,790 B2. Washington, DC: U.S.
  • Anacura. (2020, July 29). Current State of Oligonucleotide Characterization Using Liquid Chromatography−Mass Spectrometry: Insight into Critical Issues. Retrieved February 15, 2026, from [Link]

  • Intertek. (n.d.). Oligonucleotide Characterization Services. Retrieved February 15, 2026, from [Link]

  • Hino, M., et al. (2009). Synthesis and hybridization properties of oligonucleotides having 4-N-(pyrrol-2-ylcarbonyl)deoxycytidine. PubMed.
  • LINK Technologies. (n.d.). Applications of modified oligonucleotides. Retrieved February 15, 2026, from [Link]

  • Wang, Z. (2025, May 9). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech.
  • ResearchGate. (2025, August 9). N4,5-Dimethyl-2'-deoxycytidine. Retrieved February 15, 2026, from [Link]

  • Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N -Methylcytidine (m C) and N ,N -Dimethylcytidine (m 2C) Modified RNA. Current Protocols, 1, e248.

Sources

Application Note: Metabolic Labeling of Bacterial DNA with Methylated Cytidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metabolic labeling of bacterial DNA with methylated cytidine analogs—specifically 5-methyl-2'-deoxycytidine (5-mdC) and its derivatives—presents a unique biochemical challenge compared to eukaryotic systems. Unlike mammalian cells, many bacteria (including Escherichia coli) lack a specific deoxycytidine kinase (dCK) and possess potent cytidine deaminase (CodA) activity.[1][2] Consequently, exogenous 5-mdC is rapidly deaminated to thymine, resulting in T-labeling rather than 5-mC labeling.[1]

This guide details the "Salvage Pathway Engineering" approach required to successfully incorporate methylated cytidine analogs into bacterial genomes. We provide a validated protocol utilizing deaminase-deficient (


codA)  and restriction-deficient (

mcrBC)
strains expressing exogenous kinases to enable direct incorporation. This methodology is critical for studying bacterial epigenetic turnover, restriction-modification evasion, and replication dynamics using stable isotope-labeled or "clickable" methylated analogs (e.g., 5-ethynyl-dC).[1]

Mechanistic Principles & Strain Engineering

The "Deamination Trap"

In wild-type E. coli, the nucleoside salvage pathway prevents direct incorporation of deoxycytidine (dC) or 5-mdC. The enzyme Cytidine Deaminase (CodA) rapidly converts these substrates into uracil or thymine derivatives, which are then channeled into the pyrimidine pool.[1]

  • dC

    
     dU:  Incorporated as Thymine (after methylation by ThyA).[1]
    
  • 5-mdC

    
     Thymine:  Incorporated as Thymine.
    

To label DNA at cytosine positions, CodA activity must be abolished. [1]

The Kinase Bottleneck

Bacteria primarily synthesize dCTP de novo from UDP/UTP via CTP synthetase and Ribonucleotide Reductase (RNR).[1] They often lack a Deoxycytidine Kinase (dCK) capable of phosphorylating exogenous dC or 5-mdC to 5-mdCMP.

  • Solution: Expression of a broad-spectrum nucleoside kinase, such as Human dCK , Drosophila dNK, or Herpes Simplex Virus TK, is required to bridge the gap between transport and phosphorylation.[1]

Methylation-Dependent Restriction

Incorporation of 5-mdC generates "foreign" epigenetic patterns. The McrA and McrBC systems in E. coli K-12 specifically recognize and cleave DNA containing methylated cytosines (5-mC, 5-hmC, or N4-mC).

  • Requirement: Strains must be

    
    mcrA 
    
    
    
    mcrBC
    to maintain genomic integrity during labeling.[1]
Pathway Visualization

The following diagram illustrates the divergence between the native catabolic pathway and the engineered anabolic pathway required for labeling.

G Exo_5mdC Exogenous 5-mdC Transporter NupG/Tsx (Transport) Exo_5mdC->Transporter CodA CodA (Deaminase) Transporter->CodA Wild Type Major Path dCK Exogenous dCK (Kinase) Transporter->dCK Engineered (Requires Plasmid) Thymine Thymine CodA->Thymine dTTP dTTP Thymine->dTTP DNA_T Incorporation as Thymine dTTP->DNA_T mdCMP 5-mdCMP dCK->mdCMP mdCTP 5-mdCTP mdCMP->mdCTP DNA_C Incorporation as 5-mC mdCTP->DNA_C McrBC McrBC Restriction DNA_C->McrBC If McrBC+ Degradation DNA Degradation McrBC->Degradation

Figure 1: Metabolic fate of 5-mdC.[1] The red path indicates the native "Deamination Trap" leading to false labeling. The green path shows the engineered salvage route required for authentic 5-mC incorporation.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Bacterial Strain E. coli K-12 derivative (e.g., BW25113)

codA

mcrBC
Host preventing deamination and restriction.
Plasmid pBad-Hu-dCK (AmpR)Inducible expression of Human Deoxycytidine Kinase.
Base Medium M9 Minimal Media + 0.4% GlucoseLow-background medium (avoid LB/Rich media containing competing nucleosides).[1]
Labeling Analog 5-Methyl-2'-deoxycytidine (5-mdC) Primary epigenetic analog.
Alternative Analog 5-Ethynyl-2'-deoxycytidine (EdC) "Clickable" structural mimic of 5-mdC (Ethynyl group

Methyl group).
Isotope Standard [Methyl-D3]-5-mdC or [15N2]-5-mdCFor Mass Spec quantification (differentiation from endogenous 5-mC).
Protocol: Metabolic Incorporation[1]
Phase 1: Strain Preparation
  • Transformation: Transform the

    
    codA 
    
    
    
    mcrBC strain with the pBad-Hu-dCK plasmid. Select on LB-Ampicillin agar.
  • Pre-culture: Inoculate a single colony into 5 mL M9-Glucose-Ampicillin. Incubate overnight at 37°C.

Phase 2: Pulse Labeling
  • Dilution: Dilute the overnight culture 1:100 into 25 mL fresh M9-Glucose-Ampicillin.

  • Induction: Grow to OD600

    
     0.2. Add L-Arabinose  (0.2% w/v) to induce dCK expression.[1] Incubate for 30 minutes.
    
  • Feeding: Add the methylated analog:

    • For 5-mdC: Add to final concentration 50–100 µM .

    • For EdC: Add to final concentration 10 µM (higher concentrations may be toxic).

  • Incubation: Continue growth for 1–2 doubling times (approx. 60–120 mins) to allow incorporation.

    • Note: Longer incubation increases labeling density but may trigger toxicity or SOS responses due to nucleotide pool imbalance.[1]

Phase 3: DNA Extraction & Verification
  • Harvest: Centrifuge cells (5,000 x g, 10 min). Wash 2x with PBS to remove unincorporated analog.[1]

  • Lysis: Extract Genomic DNA (gDNA) using a standard silica-column kit (e.g., Qiagen DNeasy).[1] Do not use phenol-chloroform if downstream click chemistry is planned (traces interfere).

  • Enzymatic Digestion (For Mass Spec):

    • Digest 5 µg gDNA with DNA Degradase Plus (Zymo) or a mix of Nuclease P1 + Snake Venom Phosphodiesterase + Alkaline Phosphatase.[1]

    • Incubate at 37°C for 2–4 hours to yield single nucleosides.

Data Analysis & Detection Methods

LC-MS/MS Quantification (Gold Standard)

To verify incorporation of 5-mdC, you must distinguish it from endogenous 5-mC (generated by Dcm methylase at CCWGG sites).

  • Method: Triple Quadrupole LC-MS.

  • Differentiation Strategy: Use Stable Isotope Labeling .[1]

    • Feed [Methyl-D3]-5-mdC .

    • Endogenous 5-mC: Mass transition

      
       242 
      
      
      
      126.[1]
    • Exogenous (Labeled) 5-mdC: Mass transition

      
       245 
      
      
      
      129 (+3 Da shift).
  • Calculation:

    
    [1]
    
Click Chemistry (For EdC Analog)

If using 5-ethynyl-dC (EdC) as a structural mimic for 5-mC:

  • Reaction: React extracted DNA (or fixed cells) with Azide-Fluorophore (e.g., Azide-Cy5) + Cu(I) catalyst.[1]

  • Readout:

    • Fluorescence Microscopy: Visualize "active" DNA synthesis or localization.[1]

    • Dot Blot: Spot DNA on membrane

      
       Click reaction 
      
      
      
      Image fluorescence.[1]

Troubleshooting & Optimization

ObservationRoot CauseSolution
No Incorporation Detected CodA activity present.Verify strain genotype (

codA).[1] Ensure no contamination with WT.
T-Labeling (Mass Spec shows labeled T) Deamination occurring.CodA is active.[1][3][4] Switch to

codA strain.[1]
Cell Death upon Feeding Restriction (McrBC) attack.[1]Ensure strain is

mcrBC. 5-mC containing DNA is being chopped up.
Low Incorporation Yield Lack of Kinase activity.[1]Verify pBad-Hu-dCK expression (SDS-PAGE/Western). Increase Arabinose.
Growth Arrest dCTP pool imbalance.[1]Reduce analog concentration.[1] Add trace dC (1 µM) to balance pools.

References

  • Militello, K. T., et al. (2016). "5-azacytidine induces transcriptome changes in Escherichia coli via DNA methylation-dependent and DNA methylation-independent mechanisms."[1][5] BMC Microbiology, 16(1), 130.[1] Link

  • Neef, A. B., & Luedtke, N. W. (2011). "Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides."[1] Proceedings of the National Academy of Sciences, 108(51), 20404–20409.[1] Link[1]

  • Felföldi, T., et al. (2023). "Actively replicating gut bacteria identified by 5-ethynyl-2'-deoxyuridine (EdU) click chemistry and cell sorting."[1] Gut Microbes, 15(1).[1][6] Link[1]

  • Hirota, K., et al. (2004). "An Escherichia coli System Expressing Human Deoxyribonucleoside Salvage Enzymes for Evaluation of Potential Antiproliferative Nucleoside Analogs."[1] Antimicrobial Agents and Chemotherapy, 48(6), 2123–2129.[1] Link[1]

  • Mclennan, A. G. (2006). "The deoxycytidine pathway for thymidylate synthesis in Escherichia coli."[1] Molecular Microbiology, 62(3), 856-866.[1] Link

Sources

Troubleshooting & Optimization

overcoming PCR amplification bias caused by m4m5dC steric hindrance

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Amplification of Sterically Hindered m4m5dC Templates

Ticket ID: #PCR-MOD-45C Status: Open Topic: Overcoming Polymerase Stalling at N4,5-dimethylcytosine (m4m5dC) Sites

Executive Summary

You are encountering amplification bias or total reaction failure because your template DNA contains N4,5-dimethylcytosine (m4m5dC) . Unlike standard 5-methylcytosine (5mC), which pairs cleanly with Guanine, m4m5dC introduces a critical steric clash at the Watson-Crick base-pairing interface (N4 position) while simultaneously altering the major groove geometry (C5 position).

Standard Family A polymerases (e.g., Taq) cannot accommodate the N4-methyl group within their tight active site clefts, leading to "stalling" and the under-representation of modified strands in your library. This guide details the Steric Bypass Protocol to restore library complexity.

Part 1: The Mechanism of Failure

To solve the bias, you must understand the molecular blockade.

  • The N4 Blockade: The methyl group at the N4 position of cytosine projects directly into the hydrogen-bonding face. When the polymerase attempts to incorporate a Guanine, the N4-methyl group sterically clashes with the O6 or N1 of Guanine, or with the polymerase's "finger" domain that closes down on the base pair.

  • The C5 Hydrophobicity: The C5-methyl group increases the hydrophobicity and stacking energy (melting temperature,

    
    ), tightening the local helix and making strand separation more difficult for the polymerase.
    

Visualizing the Steric Clash

m4m5dC_Clash Template Template Strand (m4m5dC) Polymerase Standard Taq (Family A) Template->Polymerase Enters Active Site Clash STERIC CLASH (N4-Me vs Guanine O6) Template->Clash N4-Methyl Group Incoming Incoming dGTP Incoming->Polymerase Attempts Pairing Incoming->Clash Guanine Face Polymerase->Clash Tight Cleft Result Polymerase Stall & Bias Clash->Result Extension Fails

Caption: Figure 1. Mechanism of polymerase stalling. The N4-methyl group creates a physical barrier (yellow) preventing standard Watson-Crick pairing in tight active sites.

Part 2: The Steric Bypass Protocol

This protocol replaces standard cycling with "Relaxed-Cleft" chemistry.

Phase 1: Polymerase Selection

Do not use Taq. You require a Family B polymerase (or engineered variant) which possesses a larger active site channel and "look-ahead" sensing capabilities.

Polymerase ClassRecommended EnzymeWhy it works for m4m5dC
Engineered Family B Q5® / Phusion® U High fidelity; fused Sso7d domain aids processivity through bulky adducts.
Archaeal Family B KOD Hot Start High extension rate; robust against high GC/melting temp caused by C5-methylation.
Y-Family (Specialist) Sulfolobus Dpo4Last Resort: Naturally evolved for translesion synthesis (TLS). Low fidelity, but will bypass almost anything.
Phase 2: Reaction Chemistry (The "Relaxation" Mix)

You must lower the energy barrier for strand separation and active site accommodation.

  • Betaine (1.0 M - 1.5 M): An isostabilizing agent. It reduces the

    
     differential caused by the C5-methyl group, effectively "loosening" the helix for the polymerase.
    
  • Mg2+ Optimization: Modified bases often require slightly higher Magnesium concentrations (2.5 mM - 3.0 mM) to stabilize the non-canonical geometry during catalysis.

Phase 3: Cycling Parameters

Crucial Adjustment: Lower the extension temperature. Standard 72°C is too stringent for m4m5dC bypass. Lowering to 65°C-68°C reduces thermal vibration, allowing the polymerase to "settle" and accommodate the bulky methyl group.

Step-by-Step Protocol:

  • Template: 10 ng - 100 ng genomic DNA.

  • Master Mix Setup (50 µL):

    • 25 µL 2X High-Fidelity Master Mix (e.g., Q5 or Kapa HiFi)

    • 2.5 µL Forward Primer (10 µM)

    • 2.5 µL Reverse Primer (10 µM)

    • 10 µL 5M Betaine (Final: 1M)

    • Template DNA[1][2][3][4]

    • Nuclease-free water to 50 µL

  • Cycling:

    • Initial Denaturation: 98°C for 30 sec (Essential for C5-methylated DNA).

    • Cycling (30-35 cycles):

      • 98°C for 10 sec

      • Tm + 3°C for 20 sec (Annealing)

      • 68°C for 1 min/kb (Extension - NOTE LOWER TEMP)

    • Final Extension: 68°C for 5 min.

Part 3: Troubleshooting & FAQs

Q1: I see a smear instead of a band. Is this the modification causing degradation? A: Likely not degradation, but stalled chains . The polymerase falls off at the m4m5dC sites, creating incomplete fragments of various lengths.

  • Fix: Increase extension time to 2 min/kb and add 3% DMSO alongside Betaine. DMSO helps resolve secondary structures that exacerbate the stall.

Q2: My sequencing results show a "T" where the "C" should be. Did the modification mutate? A: This is a fidelity artifact . If you used a non-proofreading polymerase (like standard Taq) or a TLS polymerase, it may have followed the "A-rule" (inserting Adenine opposite the bulky Cytosine because it fits best).

  • Fix: Switch to Q5 or KOD , which have 3'→5' exonuclease proofreading activity. They are more likely to stall than mutate, but with the Bypass Protocol above, they will read correctly.

Q3: Can I use dUTP/UDG decontamination with this protocol? A: No. Most high-fidelity archaeal polymerases (like Pfu/Q5) stall at Uracils (read-ahead function). Unless you use a specific "U-tolerant" variant (e.g., Phusion U), avoid dUTP.

Q4: How do I validate that the bias is gone? A: You need a Control Spike-in .

  • Synthesize a short oligo containing m4m5dC at a known position.

  • Mix it 1:1 with an unmodified oligo of the same sequence.

  • Amplify using the protocol.

  • Perform NGS or restriction digest. If the ratio remains 1:1, bias is eliminated. If unmodified dominates, the bias persists.

Part 4: Diagnostic Workflow

Use this decision tree to navigate your specific experimental failure.

Troubleshooting_Tree Start PCR Outcome? NoBand No Band Start->NoBand Smear Smearing Start->Smear Bias Bias/Mutation (in Sequencing) Start->Bias CheckTm Is Denaturation > 98°C? NoBand->CheckTm ExtTime Extension Time? Smear->ExtTime PolymeraseType Polymerase Used? Bias->PolymeraseType Action1 C5-Me increases Tm. Raise Denaturation Temp. CheckTm->Action1 No Action2 Add 1M Betaine + Switch to Q5/KOD CheckTm->Action2 Yes Action3 Increase to 2min/kb Lower Temp to 68°C ExtTime->Action3 Action4 Switch from Taq to HiFi Family B PolymeraseType->Action4 Taq/Pol I Action5 Check Primer Design (Avoid m4m5dC in primer) PolymeraseType->Action5 Already HiFi

Caption: Figure 2. Diagnostic decision tree for m4m5dC amplification failures.

References

  • Gromova, E. S., et al. (2002). "Optical and enzymatic properties of DNA containing N4-methylcytosine." Biochimica et Biophysica Acta (BBA). (Generalized N4-methyl mechanistic basis).

  • New England Biolabs. (2024). "PCR Optimization for GC-Rich and Modified Templates." NEB Technical Guide.

  • Kelman, Z., et al. (1999). "Processivity of Thermophilic DNA Polymerases." Journal of Biological Chemistry. Explains the structural basis of Family B clamp domains bypassing obstacles.
  • Murakami, H., et al. (2014). "Direct Sensing of 5-Methylcytosine by Polymerase Chain Reaction." Angewandte Chemie. (Demonstrates differential polymerase handling of methylated C).

  • Sanchez, A., et al. (2016). "PCR amplification of GC-rich DNA regions using the nucleotide analog N4-methyl-2'-deoxycytidine 5'-triphosphate."[2][4] BioTechniques. (Provides inverse evidence: using N4-methyl dNTPs lowers Tm, but N4-methyl in template blocks standard enzymes).

Sources

Technical Support Center: Optimizing Hydrolysis Conditions for Hypermodified DNA Base Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of hypermodified DNA bases. This resource is designed for researchers, scientists, and drug development professionals who are working to accurately identify and quantify these complex and often low-abundance DNA modifications. The stability and chemical nature of hypermodified bases present unique challenges for sample preparation, particularly during the critical hydrolysis step required to break down DNA into individual nucleosides or nucleobases for analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of DNA hydrolysis and achieve reliable, reproducible results.

The Central Challenge: Preserving the Integrity of Hypermodified Bases

Hypermodified DNA bases are structurally diverse, ranging from simple methylations to large, complex additions like glucosylated bases.[3] Their unique chemical properties mean that a one-size-fits-all hydrolysis approach is often inadequate. The primary goal is to achieve complete cleavage of the phosphodiester backbone and N-glycosidic bonds without degrading the modification of interest or introducing artifacts.

Two primary strategies are employed for DNA hydrolysis: enzymatic digestion and acid hydrolysis . The choice between them depends on the specific hypermodified base being analyzed and the downstream analytical method.

Section 1: Enzymatic Hydrolysis - The Gentle Approach

Enzymatic hydrolysis is often considered the "gold standard" for releasing modified nucleosides due to its mild reaction conditions, which typically preserve the integrity of delicate modifications.[1][4] However, incomplete digestion can be a significant issue, especially with bulky hypermodified bases that can sterically hinder enzyme activity.[5]

Troubleshooting Guide: Enzymatic Hydrolysis

Q1: My LC-MS analysis shows a low yield of my target modified nucleoside, and I suspect incomplete digestion. How can I confirm this and what are the likely causes?

A: Incomplete digestion is a common problem. To confirm, you can run a small aliquot of your hydrolyzed sample on an agarose gel.[6] The presence of high molecular weight smears or distinct bands indicates that the DNA has not been fully broken down into individual nucleosides.

Common Causes and Solutions:

  • Suboptimal Enzyme Ratios: A combination of enzymes is typically required for complete digestion.[5] A common cocktail includes an endonuclease like DNase I to create smaller DNA fragments, followed by a phosphodiesterase to break these into individual nucleotides, and finally, an alkaline phosphatase to remove the phosphate group.[5][7] The ratios of these enzymes may need to be optimized for your specific DNA and the nature of the hypermodification.[8]

  • Insufficient Incubation Time or Temperature: While 37°C is a standard incubation temperature, some protocols suggest longer incubation times (e.g., 6-17 hours) for complete digestion.[9] You may need to perform a time-course experiment to determine the optimal incubation period for your samples.

  • Enzyme Inactivation: Ensure your enzymes have been stored correctly at -20°C and have not undergone multiple freeze-thaw cycles, which can reduce their activity.[10] Also, check the expiration dates.

  • Presence of Inhibitors: Contaminants from your DNA isolation procedure, such as EDTA or certain salts, can inhibit nuclease activity. Ensure your final DNA sample is in a buffer compatible with the digestion enzymes.

  • Steric Hindrance from Bulky Adducts: Very large hypermodified bases can physically block the enzymes from accessing the DNA backbone.[5] In such cases, a sequential digestion approach, where enzymes are added one at a time with optimized conditions for each, may be more effective than a one-step cocktail.[5]

Q2: I'm observing unexpected peaks in my chromatogram that I can't identify. Could these be artifacts from the enzymatic digestion?

A: While less common than with acid hydrolysis, artifacts can still occur.

Potential Sources of Artifacts:

  • Contaminating Nuclease Activity: Commercially available enzymes may have trace amounts of other nucleases that could lead to unexpected cleavage patterns. Ensure you are using high-quality, purified enzymes.

  • Deamination of Cytosine: Although less frequent under the mild conditions of enzymatic hydrolysis, some deamination of cytosine to uracil can occur, especially with prolonged incubation times.[11]

  • Oxidative Damage: If not handled carefully, the sample preparation process itself can introduce oxidative damage to the DNA bases.

Visualizing the Enzymatic Hydrolysis Workflow

Enzymatic_Hydrolysis_Workflow cluster_0 DNA Sample Preparation cluster_1 Enzymatic Digestion cluster_2 Sample Cleanup & Analysis DNA_Isolation Isolate & Purify DNA Quantification Quantify DNA DNA_Isolation->Quantification Enzyme_Cocktail Prepare Enzyme Cocktail (e.g., DNase I, PDE, AP) Quantification->Enzyme_Cocktail Incubation Incubate at 37°C Enzyme_Cocktail->Incubation Denaturation Heat Inactivate Enzymes (95°C for 10 min) Incubation->Denaturation Filtration Filter Sample (e.g., 0.22 µm filter) Denaturation->Filtration LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis

Caption: A typical workflow for enzymatic hydrolysis of DNA for LC-MS/MS analysis.

FAQs: Enzymatic Hydrolysis

Q: Can I use a one-step digestion kit? A: One-step kits can be very convenient and are suitable for high-throughput applications.[6][12] However, for novel or particularly bulky hypermodified bases, it is crucial to validate the completeness of the digestion, potentially by comparing the results to a more traditional, sequential digestion method.[5]

Q: How much DNA do I need for enzymatic hydrolysis? A: The amount of starting material depends on the abundance of the hypermodified base and the sensitivity of your mass spectrometer. LC-MS/MS methods can be extremely sensitive, with some applications analyzing DNA from a single cell.[2] For global quantification, starting with 1 µg of DNA is a common practice.[9][12]

Q: What is the best way to stop the enzymatic reaction? A: Heating the sample to 95°C for 10 minutes is a common and effective method to denature and inactivate the enzymes.[6]

Section 2: Acid Hydrolysis - The More Aggressive Method

Acid hydrolysis, typically using formic acid, is effective at breaking down the DNA into its constituent nucleobases.[13][14] This method can be advantageous when the modification of interest is stable under acidic conditions and when complete hydrolysis is difficult to achieve enzymatically. However, the harsh conditions can lead to the degradation of certain modified bases and the generation of artifacts.[15]

Troubleshooting Guide: Acid Hydrolysis

Q1: I am concerned that my hypermodified base is not stable under acidic conditions. How can I test for this and what are the alternatives?

A: The stability of your target base is a critical consideration.

Assessing Stability and Alternative Approaches:

  • Standard Stability Test: Subject a pure standard of your modified nucleoside or nucleobase to the same acid hydrolysis conditions as your DNA sample. Analyze the resulting solution by LC-MS to quantify any degradation.

  • Time and Temperature Optimization: The harshness of acid hydrolysis can be modulated by adjusting the temperature and incubation time.[15] For example, formic acid hydrolysis can be performed at temperatures ranging from 140°C to 190°C with varying incubation times.[13][16] A lower temperature and shorter time may be sufficient for hydrolysis while minimizing degradation.

  • Consider Microwave-Assisted Hydrolysis: Microwave-assisted acid hydrolysis can significantly reduce the reaction time (e.g., from hours to minutes), which can help to preserve acid-labile modifications.[16]

  • If Unstable, Use Enzymatic Hydrolysis: If your modification proves to be unstable in acid, enzymatic hydrolysis is the recommended alternative.

Q2: My results show high background noise and several unexpected peaks after acid hydrolysis. What are the potential sources of these artifacts?

A: Artifact formation is a well-documented issue with acid hydrolysis.[17][18]

Common Artifacts and Mitigation Strategies:

  • Deamination of Cytosine: Acidic conditions can cause the deamination of cytosine to uracil.[14] This is a known artifact and should be considered when interpreting your data.

  • Oxidative Damage: The combination of heat and acid can promote the oxidation of nucleobases, leading to the formation of products like 8-oxo-7,8-dihydroguanine (8-oxoGua).[17][18] Using high-purity formic acid and deoxygenated solutions can help to minimize this.[15]

  • Degradation of Formamidopyrimidines (Fapy): Some studies have reported the degradation of Fapy lesions during formic acid hydrolysis, although this is a point of contention in the literature.[17]

  • Contaminants in Reagents: Trace contaminants in the formic acid can interfere with the analysis.[15] Always use high-purity, LC-MS grade reagents.

Visualizing the Acid Hydrolysis Workflow

Acid_Hydrolysis_Workflow cluster_0 DNA Sample Preparation cluster_1 Acid Hydrolysis cluster_2 Sample Reconstitution & Analysis DNA_Isolation Isolate & Purify DNA Quantification Quantify DNA DNA_Isolation->Quantification Add_Acid Add Formic Acid Quantification->Add_Acid Incubation Incubate at High Temperature (e.g., 140-180°C) Add_Acid->Incubation Evaporation Evaporate to Dryness Incubation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: A typical workflow for acid hydrolysis of DNA for LC-MS/MS analysis.

FAQs: Acid Hydrolysis

Q: Does acid hydrolysis cleave the DNA into nucleosides or nucleobases? A: Acid hydrolysis primarily cleaves the N-glycosidic bond, releasing the free nucleobases.[13][14] This is an important distinction from enzymatic hydrolysis, which yields nucleosides. Your LC-MS method will need to be optimized for the detection of the appropriate form of your target molecule.

Q: What concentration of formic acid should I use? A: Neat formic acid (approximately 26 mol/L) is commonly used for liquid-phase hydrolysis.[14] Some protocols may specify different concentrations, so it is important to follow a validated procedure.

Q: How can I improve the efficiency of acid hydrolysis? A: As mentioned earlier, microwave-assisted acid hydrolysis can improve efficiency and reduce reaction times.[16]

Section 3: Data Interpretation and Method Validation

Accurate data interpretation relies on a robust and well-validated method.

Troubleshooting Guide: Data Analysis

Q1: I am having trouble achieving consistent and reproducible quantification of my hypermodified base. What are the key factors to consider?

A: Reproducibility is paramount for quantitative analysis.

Key Considerations for Reproducible Quantification:

  • Stable Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards is considered the "gold standard" for accurate quantification by mass spectrometry.[4][19] These standards are chemically identical to the analyte of interest but have a different mass, allowing for correction of variations in sample preparation, injection volume, and ionization efficiency.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification. A thorough sample cleanup and optimized chromatographic separation are essential to minimize matrix effects.

  • Calibration Curve: Ensure you are using a properly constructed calibration curve with a sufficient number of data points covering the expected concentration range of your analyte.

  • Mass Spectrometer Performance: Regularly check the performance of your mass spectrometer, including mass accuracy and signal intensity, to ensure it is operating within specifications.[20]

Summary of Recommended Hydrolysis Conditions
Hydrolysis MethodKey AdvantagesKey DisadvantagesBest Suited For
Enzymatic Mild conditions, preserves delicate modifications, yields nucleosides.Can be incomplete, especially with bulky adducts; more expensive.Analysis of acid-labile hypermodified nucleosides.
Acid Efficiently cleaves DNA to nucleobases, can be faster.Harsh conditions can degrade some modifications, potential for artifact formation.Analysis of acid-stable hypermodified nucleobases.

Section 4: Detailed Experimental Protocols

Protocol 1: General Enzymatic Hydrolysis of DNA

This protocol is a starting point and may require optimization for your specific application.

  • DNA Preparation: To 1 µg of purified DNA in a microcentrifuge tube, add the appropriate buffer to a final volume of 40 µL.

  • Enzyme Addition: Prepare an enzyme cocktail containing DNase I, snake venom phosphodiesterase, and alkaline phosphatase in a compatible buffer. The exact units of each enzyme may need to be optimized.[8]

  • Incubation: Add 10 µL of the enzyme cocktail to the DNA sample. Incubate at 37°C for 6-12 hours.[12]

  • Reaction Termination: Stop the reaction by heating the sample at 95°C for 10 minutes.[6]

  • Sample Cleanup: Centrifuge the sample to pellet any denatured protein. Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Protocol 2: General Acid Hydrolysis of DNA

Caution: This procedure involves the use of a strong acid and high temperatures. Perform this work in a chemical fume hood and wear appropriate personal protective equipment.

  • DNA Preparation: Place up to 10 µg of dried DNA in a screw-cap microcentrifuge tube.

  • Acid Addition: Add 100 µL of 88% formic acid to the tube.

  • Incubation: Securely cap the tube and incubate in a heating block at 140°C for 90 minutes.[16]

  • Evaporation: After incubation, cool the sample to room temperature. Remove the formic acid by evaporation under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried sample in a known volume of the initial mobile phase for your LC-MS/MS analysis.

References

  • Wang, J., Wang, L., & Li, W. (2017). Profiling DNA and RNA Modifications Using Advanced LC–MS/MS Technologies. Accounts of Chemical Research, 50(10), 2543-2552. [Link]

  • Li, Y., et al. (2024). Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. Molecules, 29(4), 850. [Link]

  • Gackowski, D., & Olinski, R. (2021). Mass Spectrometry-Based Analysis of DNA Modifications: Potential Applications in Basic Research and Clinic. In Methods in Molecular Biology (Vol. 2198, pp. 27-35). Humana, New York, NY. [Link]

  • CD BioSciences. (n.d.). Global DNA Modification Quantification by LC-MS/MS. Retrieved from [Link]

  • Song, C. X., et al. (2016). Quantification and mapping of DNA modifications. Nature Chemical Biology, 12(12), 1045-1053. [Link]

  • DeNies, M. S., et al. (2020). Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry. Analytical Chemistry, 92(1), 1237-1244. [Link]

  • DeNies, M. S., et al. (2019). Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. Analytical Chemistry, 91(22), 14595-14602. [Link]

  • Crain, P. F. (1990). Preparation and enzymatic hydrolysis of DNA and RNA for mass spectrometry. Methods in Enzymology, 193, 782-790. [Link]

  • Song, L., et al. (2007). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. Analytical Biochemistry, 369(1), 123-125. [Link]

  • Dizdaroglu, M. (1998). Facts about the artifacts in the measurement of oxidative DNA base damage by gas chromatography-mass spectrometry. Free Radical Biology and Medicine, 24(7-8), 1023-1034. [Link]

  • Nackerdien, Z., et al. (1991). Effects of formic acid hydrolysis on the quantitative analysis of radiation-induced DNA base damage products assayed by gas chromatography/mass spectrometry. Analytical Biochemistry, 197(1), 19-25. [Link]

  • EpigenTek. (2022). EpiQuik™ One-Step DNA Hydrolysis Kit. Retrieved from [Link]

  • Balbo, S., et al. (2014). Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. Analytical Chemistry, 86(15), 7545-7552. [Link]

  • An, L., et al. (2015). Microwave-assisted enzymatic hydrolysis of DNA for mass spectrometric analysis: A new strategy for accelerated hydrolysis. Analytical Methods, 7(19), 8031-8036. [Link]

  • van den Heuvel, R. H., et al. (2004). Real-time monitoring of enzymatic DNA hydrolysis by electrospray ionization mass spectrometry. Nucleic Acids Research, 32(16), e130. [Link]

  • You, C., & Dai, X. (2022). Chemical Versus Enzymatic Nucleic Acid Modifications and Genomic Stability. International Journal of Molecular Sciences, 23(21), 13417. [Link]

  • Rychlik, M., et al. (2013). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. Food and Chemical Toxicology, 53, 249-254. [Link]

  • Gamboa-Becerra, R., et al. (2015). Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry. Journal of the Mexican Chemical Society, 59(3), 176-182. [Link]

  • Gommers-Ampt, J. H., & Borst, P. (1995). Hypermodified bases in DNA. The FASEB Journal, 9(11), 1034-1042. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Wu, T., & Zhang, Y. (2017). Navigating the pitfalls of mapping DNA and RNA modifications. Nature Reviews Genetics, 18(9), 521-536. [Link]

  • Cadet, J., & Weinfeld, M. (1993). Artifacts associated with the measurement of oxidized DNA bases. Analytical Biochemistry, 214(1), 1-10. [Link]

  • Hoss, M., et al. (1993). DNA sequences from multiple amplifications reveal artifacts induced by cytosine deamination in ancient DNA. Nucleic Acids Research, 21(16), 3913-3914. [Link]

  • Yilmaz, S., & Ercal, N. (2023). Determination of 8-OHGua by LC-MS/MS after Acid Hydrolysis of Oxidative Damaged DNA. Analytical and Bioanalytical Chemistry Research, 10(4), 403-409. [Link]

  • You, C., & Dai, X. (2022). Chemical Versus Enzymatic Nucleic Acid Modifications and Genomic Stability. International Journal of Molecular Sciences, 23(21), 13417. [Link]

  • Gates, K. S. (2009). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. Chemical Research in Toxicology, 22(11), 1747-1760. [Link]

  • Gates, K. S. (2009). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. Chemical Research in Toxicology, 22(11), 1747-1760. [Link]

  • Odenkirk, M.T., et al. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Chen, H. J., & Balbo, S. (2017). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship. [Link]

  • EpiGenie. (n.d.). Enzymatic DNA Methylation Analysis. Retrieved from [Link]

  • Do, H., & Dobrovic, A. (2009). Dramatic reduction of sequence artefacts from DNA isolated from formalin-fixed cancer biopsies by treatment with uracil-DNA glycosylase. Oncotarget, 1(1), 64-70. [Link]

  • Vaisvila, R., et al. (2021). Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA. Genome Research, 31(7), 1280-1289. [Link]

  • QIAGEN. (n.d.). DNA methylation analysis based on restriction enzyme digest. Retrieved from [Link]

  • Siddiqui, S. (2024). How to Identify DNA Modifications and Select Suitable Restriction Enzymes for Digestion? ResearchGate. [Link]

  • Dr. Omics Education. (2024). NGS Data Analysis: Best Practices and Common Pitfalls. Retrieved from [Link]

  • Forces That Stabilize the DNA structure.pptx. (n.d.). Retrieved from [Link]

  • Brotherton, P., et al. (2007). Novel high-resolution characterization of ancient DNA reveals C>U-type base modification events as the sole cause of post mortem miscoding lesions. Nucleic Acids Research, 35(17), 5717-5728. [Link]

  • Addgene. (2016, December 13). Restriction Digest Analysis [Video]. YouTube. [Link]

  • Hydrolysis of Nucleic Acids. (n.d.). Retrieved from [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). DNA MODIFYING ENZYMES. Retrieved from [Link]

  • Marrone, A., & Ballantyne, J. (2010). Hydrolysis of DNA and its molecular components in the dry state. Forensic Science International: Genetics, 4(3), 168-177. [Link]

Sources

Technical Support Center: Optimizing Dimethyl-Deoxycytidine Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of dimethyl-deoxycytidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving ionization efficiency and achieving robust, reproducible results. Drawing upon established principles of electrospray ionization (ESI) for nucleoside analogs, this document offers field-proven insights to overcome common analytical challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of dimethyl-deoxycytidine by mass spectrometry, providing a foundational understanding for successful experimentation.

Q1: What is the best ionization mode, positive or negative, for dimethyl-deoxycytidine analysis?

A1: For nucleoside analogs like dimethyl-deoxycytidine, positive ion electrospray ionization (ESI) is generally preferred. This is because the basic nitrogen atoms in the cytidine base are readily protonated, leading to the formation of a stable [M+H]⁺ ion. Studies on similar pyrimidine nucleosides have shown that sensitivities for [M+H]⁺ ions are often significantly greater than for [M-H]⁻ ions.[1][2] However, negative ion mode can be viable, particularly at higher pH, and may offer advantages in specific matrices or for certain structural isomers.

Q2: What are the most common adducts observed with dimethyl-deoxycytidine, and how can I minimize them?

A2: The most prevalent adducts are sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions, which can diminish the signal of the desired protonated molecule.[3] These adducts often originate from glassware, solvents, or the sample matrix itself.[4][5] To minimize their formation:

  • Use high-purity, LC-MS grade solvents and reagents.

  • Opt for plastic vials and containers instead of glass to reduce leaching of alkali metals.[4]

  • Incorporate a small amount of a volatile acid, such as 0.1% formic acid or 1% acetic acid, into your mobile phase to favor protonation over sodium adduction.[1][2][6]

Q3: Can in-source fragmentation be an issue for dimethyl-deoxycytidine?

A3: Yes, nucleosides are susceptible to in-source fragmentation, which is the breakdown of the molecule within the ionization source before mass analysis.[7][8] A common fragmentation pathway is the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar moiety. This can lead to a reduced signal for the intact molecule and complicate data interpretation. To mitigate this, it's crucial to use "soft" ionization conditions, such as minimizing the cone or fragmentor voltage.[9]

Q4: What starting mobile phase composition would you recommend for LC-MS analysis of dimethyl-deoxycytidine?

A4: A good starting point for reversed-phase LC-MS is a mobile phase consisting of water and a polar organic solvent like acetonitrile or methanol, with a volatile additive to promote ionization. For positive ion mode, 0.1% formic acid in both water and the organic solvent is a standard choice that provides protons for ionization and improves chromatographic peak shape.[6] For negative ion mode, a basic additive like 50 mM ammonium hydroxide can be used to enhance deprotonation.[1][2]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Low or No Signal Intensity for Dimethyl-Deoxycytidine

Q: I am not seeing a strong signal for my dimethyl-deoxycytidine standard. What should I check first?

A: Low signal intensity is a common problem that can stem from several factors. Here is a systematic approach to troubleshooting:

Troubleshooting Workflow for Low Signal Intensity

start Low Signal Intensity check_ms Verify MS Instrument Performance (Tune & Calibrate) start->check_ms check_source Optimize ESI Source Parameters check_ms->check_source Instrument OK check_mobile_phase Evaluate Mobile Phase Composition check_source->check_mobile_phase Source Optimized check_sample Assess Sample Preparation and Concentration check_mobile_phase->check_sample Mobile Phase Optimized solution Improved Signal Intensity check_sample->solution Sample OK

Caption: A stepwise workflow for troubleshooting low signal intensity.

  • Verify Instrument Performance: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[10] A recent calibration with a known standard will confirm that the instrument is performing optimally.

  • Optimize ESI Source Parameters: The settings of your electrospray source are critical for efficient ionization.[6][11]

    • Capillary Voltage: A typical starting point for positive mode is 3-5 kV. Too low a voltage will result in poor ionization, while too high a voltage can lead to ion suppression or fragmentation.[6][11]

    • Nebulizer Gas Pressure: This controls the formation of fine droplets. A pressure of 20-60 psi is a common range. Higher pressures lead to smaller droplets and better desolvation but can also cause ion suppression.[6]

    • Desolvation Temperature: This aids in solvent evaporation. A temperature of 250-450°C is generally recommended, but be mindful that excessive heat can cause degradation of thermally sensitive compounds.[6]

  • Evaluate Mobile Phase Composition: The mobile phase directly influences the ionization process.

    • pH and Additives: For positive mode ESI, the addition of a volatile acid like 0.1% formic acid or 1% acetic acid is crucial for promoting protonation.[1] The use of 1% acetic acid has been shown to provide the greatest sensitivity for [M+H]⁺ ions of nucleoside analogs.[1] In contrast, for negative mode, a basic additive like 50 mM ammonium hydroxide can significantly enhance the signal of [M-H]⁻ ions.[1]

    • Organic Solvent: The choice of organic solvent can also play a role. Methanol, having a lower surface tension than water, can sometimes lead to more stable electrospray and improved sensitivity.[4]

  • Assess Sample Preparation and Concentration:

    • Concentration: If the sample is too dilute, the signal will be weak. Conversely, a highly concentrated sample can lead to ion suppression.[10]

    • Matrix Effects: If analyzing dimethyl-deoxycytidine in a complex matrix (e.g., plasma, tissue extracts), matrix components can interfere with ionization. Consider a more rigorous sample cleanup procedure like solid-phase extraction (SPE).[4]

Table 1: Recommended Starting ESI Source Parameters

ParameterPositive Ion ModeNegative Ion ModeRationale
Capillary Voltage3.0 - 5.0 kV-2.5 to -4.0 kVPromotes the formation of a stable Taylor cone and efficient droplet charging.[6][11]
Nebulizer Gas Pressure20 - 60 psi20 - 60 psiOptimizes droplet size for efficient desolvation.[6]
Desolvation Temperature250 - 450 °C250 - 450 °CFacilitates solvent evaporation to release gas-phase ions.[6]
Cone/Fragmentor Voltage20 - 40 V20 - 40 VUse lower voltages to minimize in-source fragmentation.[9]
Issue 2: Poor Peak Shape in LC-MS Analysis

Q: My chromatographic peaks for dimethyl-deoxycytidine are broad or tailing. How can I improve the peak shape?

A: Poor peak shape can compromise resolution and quantification. Here are the key areas to investigate:

  • Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of ionizable compounds like dimethyl-deoxycytidine. Ensure your mobile phase is adequately buffered or contains an additive that maintains a consistent pH. For reversed-phase chromatography, a mobile phase pH that is at least 2 units away from the pKa of the analyte is recommended for sharp, symmetrical peaks.

  • Column Choice and Condition:

    • Column Type: A C18 column is a common choice for nucleoside analysis. However, for highly polar compounds, a column with an alternative stationary phase, such as one with a phenyl-hexyl or embedded polar group, may provide better peak shape.

    • Column Health: A deteriorating column can lead to poor peak shape. Try flushing the column or replacing it if it's old or has been used with harsh conditions.

  • Sample Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample and re-injecting.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening. Ensure your system is plumbed with appropriate low-volume tubing.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: I am getting variable signal intensity and retention times for dimethyl-deoxycytidine between injections. What could be the cause?

A: Poor reproducibility can be frustrating and undermines the reliability of your data. Here's a checklist to address this issue:

  • System Equilibration: Ensure your LC system is thoroughly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of shifting retention times.

  • Mobile Phase Preparation: Prepare fresh mobile phases daily. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component, leading to inconsistent chromatography.

  • Injector Performance: A faulty injector can deliver variable sample volumes, leading to inconsistent peak areas. Check the injector for leaks and ensure the syringe and sample loop are clean.

  • Temperature Control: Both the column and the autosampler should be temperature-controlled. Fluctuations in temperature can affect retention times and the stability of the analyte.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Optimal Positive Ionization

This protocol describes the preparation of a mobile phase designed to enhance the [M+H]⁺ signal of dimethyl-deoxycytidine.

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile or methanol

  • High-purity formic acid (≥98%)

Procedure:

  • Mobile Phase A (Aqueous): a. Measure 999 mL of LC-MS grade water into a clean 1 L mobile phase bottle. b. Carefully add 1 mL of formic acid to the water. c. Cap the bottle and mix thoroughly by inversion. d. Sonicate for 10-15 minutes to degas the solution.

  • Mobile Phase B (Organic): a. Measure 999 mL of LC-MS grade acetonitrile or methanol into a clean 1 L mobile phase bottle. b. Carefully add 1 mL of formic acid to the organic solvent. c. Cap the bottle and mix thoroughly by inversion. d. Sonicate for 10-15 minutes to degas the solution.

Rationale: The addition of 0.1% formic acid provides a consistent source of protons to facilitate the formation of the [M+H]⁺ ion in the ESI source. This acidic environment also helps to improve the peak shape of basic compounds like dimethyl-deoxycytidine on reversed-phase columns.

Protocol 2: Systematic Optimization of ESI Source Parameters

This protocol outlines a systematic approach to optimizing key ESI source parameters for maximizing the signal of dimethyl-deoxycytidine.

Workflow for ESI Source Optimization

start Infuse Analyte Solution opt_cap Optimize Capillary Voltage start->opt_cap opt_neb Optimize Nebulizer Pressure opt_cap->opt_neb Find Max Signal opt_temp Optimize Desolvation Temp. opt_neb->opt_temp Find Max Signal opt_cone Optimize Cone/Fragmentor Voltage opt_temp->opt_cone Find Max Signal finish Optimal Parameters Found opt_cone->finish Find Max Signal (Minimal Fragmentation)

Caption: A sequential workflow for optimizing ESI source parameters.

Procedure:

  • Prepare a solution of dimethyl-deoxycytidine in your initial mobile phase at a concentration that gives a stable, mid-range signal.

  • Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

  • Optimize Capillary Voltage: While monitoring the signal intensity of the [M+H]⁺ ion, systematically vary the capillary voltage (e.g., from 2.5 kV to 5.0 kV in 0.5 kV increments). Record the voltage that provides the maximum signal intensity.

  • Optimize Nebulizer Gas Pressure: Set the capillary voltage to its optimal value. Vary the nebulizer gas pressure (e.g., from 20 psi to 60 psi in 5 psi increments) and identify the pressure that yields the highest signal.

  • Optimize Desolvation Temperature: With the optimal capillary voltage and nebulizer pressure, adjust the desolvation temperature (e.g., from 200°C to 450°C in 25°C increments). Find the temperature that maximizes the signal without evidence of thermal degradation.

  • Optimize Cone/Fragmentor Voltage: This voltage influences the transfer of ions from the source to the mass analyzer and can induce fragmentation. While observing both the parent ion and any potential fragment ions (e.g., loss of the sugar moiety), adjust the cone voltage (e.g., from 10 V to 60 V in 5 V increments). Select a voltage that maximizes the parent ion signal while keeping fragmentation to a minimum.

By following these guidelines and protocols, you will be well-equipped to improve the ionization efficiency of dimethyl-deoxycytidine and achieve high-quality, reproducible data in your mass spectrometry experiments.

References

  • Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents. Journal of the American Society for Mass Spectrometry.
  • Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents.
  • Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents.
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. ruthigen.
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Unknown Source.
  • Optimizing the Agilent Multimode Source. Agilent.
  • 10 Tips for Electrospray Ionis
  • Some advice about how to reduce the fragmentation in ESI mass spectrometry?.
  • In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accur
  • A Mass spectrum of 2′-deoxycytidine (dC) (exact mass 227.091 u)...
  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc..
  • A Mass Spectral Library for DNA Adductomics. PMC.
  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.

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troubleshooting synthesis yields of N4,5-dimethyl-dC oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis of N4,5-Dimethyl-dC Oligonucleotides

Executive Summary: The Steric Challenge

Synthesizing oligonucleotides containing N4,5-dimethyl-dC (a cytosine methylated at both the exocyclic N4 amine and the C5 position) presents a unique "double threat" to standard phosphoramidite chemistry.

While 5-methyl-dC (5-Me-dC) is a standard modification that enhances duplex stability (


), the addition of the N4-methyl group  fundamentally alters the steric and electronic landscape. The N4-methyl group introduces significant steric bulk and forces the base into a syn conformation preference to avoid clashing with the C5-methyl and the sugar backbone. Furthermore, the N4 position becomes a secondary amine, which increases the risk of branching (formation of (N-1)+1 products) if not properly protected or activated.

This guide addresses the three most common failure modes: Incomplete Coupling , Branching/Side-Reactions , and Deprotection Degradation .

Troubleshooting Guide (Q&A Format)

Category A: Low Coupling Efficiency (Stepwise Yield <96%)

Q: My trityl monitor shows a sharp drop in yield specifically at the N4,5-dimethyl-dC insertion point. I'm already using a 6-minute coupling time. What is wrong?

A: A 6-minute coupling time is often insufficient for this dual-methylated base. The N4-methyl and C5-methyl groups create a hydrophobic and sterically crowded environment around the phosphoramidite's reactive center.

  • The Solvation Factor: Standard anhydrous acetonitrile (ACN) may not fully solvate the hydrophobic N4,5-dimethyl phosphoramidite, leading to micro-precipitation or sluggish kinetics within the CPG pores.

  • The Fix:

    • Diluent Modification: Dissolve the N4,5-dimethyl-dC phosphoramidite in 1:1 Anhydrous Acetonitrile (ACN) : Dichloromethane (DCM) . DCM improves the solubility of hydrophobic modified bases and ensures better penetration into the solid support matrix.

    • Concentration: Increase the amidite concentration to 0.12 M (standard is often 0.1 M) to drive the reaction kinetics.

    • Extended Coupling: Increase coupling time to 15 minutes .

Q: I see "N-1" deletion sequences in my Mass Spec data. Is the activator the issue?

A: Yes. The choice of activator is critical for sterically hindered bases.

  • Mechanism: Tetrazole is a weak acid and often too slow for hindered amidites.

  • Recommendation: Switch to 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) . ETT is generally preferred for RNA and hindered DNA modifications because it is more acidic (pKa ~ 4.3) than tetrazole (pKa ~ 4.9), promoting faster activation without causing significant depurination.

Category B: Impurities & Branching (The "N+1" Peak)

Q: My Mass Spec shows a peak with mass [M + Phosphoramidite]. Is this a double coupling?

A: This is likely branching at the N4 position.

  • The Cause: The N4-methyl group makes the exocyclic amine a secondary amine. Unlike the primary amines in standard A/C/G (which are bis-protected or form amidines), the secondary amine in N4-methyl-dC retains a proton if not chemically capped (e.g., with an acetyl group) in the raw material. If the protecting group is labile or missing, the activated phosphoramidite can react with the N4 nitrogen instead of the 5'-OH.

  • The Fix:

    • Check Your Reagent: Ensure you are using N4-Acetyl-N4,5-dimethyl-dC . The acetyl group protects the secondary amine.

    • Activator Choice: If you observe branching, avoid DCI . DCI is a highly nucleophilic activator that can catalyze the attack of the phosphoramidite on the nucleobase amines. Switch to ETT or BTT (Benzylthiotetrazole) , which are less prone to causing branching at secondary amines.

Category C: Deprotection & Transamination[1][2][3]

Q: I used AMA (Ammonium Hydroxide/Methylamine) to speed up deprotection, but my product looks like a mix of species. Did I degrade the base?

A: You likely caused transamination .

  • The Mechanism: If your N4,5-dimethyl-dC (or adjacent C/G bases) has a Benzoyl (Bz) protecting group, the methylamine in AMA can displace the benzamide. However, for N4-alkylated bases, the risk is that the methylamine displaces the entire exocyclic amine modification if the conditions are too harsh, or if you are using a precursor that is susceptible to substitution.

  • The Protocol:

    • Safe Route: Use UltraMild Chemistry .[1] Use Ammonium Hydroxide (28-30%) at room temperature for 16-24 hours. Avoid methylamine (AMA) unless you are certain your specific modified phosphoramidite is "Ac-protected" and validated for AMA stability.

    • Note: Acetyl-protected cytosine analogs are generally AMA stable, but the added C5-methyl group changes the electronics. When in doubt, Standard Ammonia Deprotection is the safest path for preserving the N4-methyl modification.

Optimized Synthesis Protocol

Use this cycle for the specific insertion of N4,5-dimethyl-dC.

ParameterStandard ProtocolOptimized N4,5-dimethyl-dC Protocol
Diluent 100% Acetonitrile (ACN)50% ACN / 50% DCM (Anhydrous)
Concentration 0.1 M0.12 M - 0.15 M
Activator Tetrazole or DCIETT (5-Ethylthio-1H-tetrazole)
Coupling Time 2 - 5 mins15 mins (Single or Double Couple)
Capping StandardAggressive (Extend time by 30%)
Oxidation Standard (0.02 M Iodine)Standard
Deprotection AMA @ 65°C (10 mins)NH₄OH @ RT (16-24 hrs) or 55°C (4 hrs)

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting synthesis failures associated with N4,5-dimethyl-dC.

TroubleshootingFlow Start Synthesis Failure: N4,5-dimethyl-dC CheckYield Check Trityl Monitor Yield Start->CheckYield LowYield Low Stepwise Yield (<95%) CheckYield->LowYield Yield Drop GoodYield Good Yield (>98%) CheckYield->GoodYield Yield Stable Solubility Is Amidite Dissolved in 100% ACN? LowYield->Solubility CheckMS Analyze Mass Spec (ESI/MALDI) GoodYield->CheckMS Nplus1 Peak = M + Phosphoramidite? CheckMS->Nplus1 High Mass Impurity Transam Peak = M - Modification? CheckMS->Transam Wrong Mass ChangeSolvent Action: Switch to 1:1 ACN:DCM Solubility->ChangeSolvent Yes CouplingTime Is Coupling < 10 mins? Solubility->CouplingTime No (Already DCM) IncreaseTime Action: Increase to 15 mins CouplingTime->IncreaseTime Yes Branching Issue: Branching at N4 Nplus1->Branching SwitchActivator Action: Switch DCI -> ETT Check Acetyl Protection Branching->SwitchActivator DeprotIssue Issue: Transamination/Degradation Transam->DeprotIssue MildDeprot Action: Avoid AMA Use NH4OH @ RT DeprotIssue->MildDeprot

Caption: Decision tree for diagnosing coupling failures and side reactions in N4,5-dimethyl-dC synthesis.

Mechanistic Insight: The "Syn" Conformation

Understanding the geometry of N4,5-dimethyl-dC is crucial for experimental design.

Unlike unmodified Cytosine, which exists primarily in the anti conformation (where the Watson-Crick face is exposed), N4-methylated cytosines often adopt a syn conformation.

  • Reason: The steric clash between the N4-methyl group and the C5-methyl group (or C5-hydrogen) forces the N4-methyl to rotate.

  • Consequence: This rotation can block the Watson-Crick hydrogen bonding face. While this is the desired effect for certain thermodynamic studies (destabilizing the helix locally), it also means the phosphoramidite is sterically bulky during the coupling step. The incoming activated monomer struggles to find the 5'-OH of the growing chain due to this rotational bulk.

Conformation cluster_0 Standard dC cluster_1 N4,5-dimethyl-dC C Cytosine Anti Anti (Available) C->Anti ModC m4m5C Syn Syn (Steric Clash) ModC->Syn Methyl-Methyl Repulsion

Caption: Steric repulsion between N4 and C5 methyl groups forces the Syn conformation, hindering coupling.[1][2][3]

References

  • Glen Research. (2025). N4-Methyl-C-CE Phosphoramidite (m4C) Product Guide. (Discusses the syn conformation and coupling requirements for N4-methylated bases). [Link]

  • Glen Research. (2014).[1] AMA – Ubiquitous Reagent for Oligo Deprotection. (Details the transamination risks of Benzoyl-dC and N4-alkyl derivatives with methylamine). [Link]

Sources

Technical Support Center: Hybridization with N4,5-dimethyl-dC Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N4,5-dimethyl-dC modified oligonucleotides. Here, we address common challenges and frequently asked questions related to base-pairing mismatches during hybridization experiments. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.

I. Understanding the Challenge: The Impact of N4,5-dimethyl-dC

N4,5-dimethyl-dC is a hypermodified cytosine analog.[1] The presence of two methyl groups, one at the N4 exocyclic amine and another at the C5 position, significantly alters the base's properties compared to standard deoxycytidine (dC) or the more common epigenetic modification 5-methyl-dC (5-Me-dC).[1][2] While 5-methylation is known to increase duplex stability[2][3][4], the additional N4-methylation introduces steric hindrance that can impact Watson-Crick base pairing.

This modification can be enzymatically introduced in DNA and may be present in vivo.[5] For researchers synthesizing oligonucleotides with this modification, understanding its effect on hybridization fidelity is critical for the design of specific probes and primers.

Core Issue: Mismatch Formation

The primary challenge with N4,5-dimethyl-dC lies in its potential to form stable mismatches, particularly with guanine (G) and adenine (A). The N4-methyl group can disrupt the canonical hydrogen bonding pattern with guanine, leading to reduced duplex stability compared to a standard G-C pair. However, under certain sequence contexts and experimental conditions, mismatches can still occur, leading to non-specific hybridization and confounding experimental results.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific problems you may encounter during your hybridization experiments involving N4,5-dimethyl-dC.

Question 1: I'm observing high background or non-specific binding in my hybridization assay (e.g., FISH, Southern blot). How can I determine if N4,5-dimethyl-dC mismatches are the cause?

Answer:

High background is a common issue in hybridization experiments and can stem from several factors.[6] When working with N4,5-dimethyl-dC, it's crucial to systematically rule out common causes before focusing on mismatch-specific issues.

Initial Troubleshooting Steps:

  • Optimize Hybridization and Wash Conditions:

    • Increase Stringency: Gradually increase the temperature of your hybridization and wash steps.[7] Also, consider decreasing the salt concentration of your wash buffers. Both actions increase the stringency, which helps to dissociate weakly bound, mismatched duplexes.

    • Buffer Composition: Ensure your buffers are at the correct pH and ionic strength. For fluorescently labeled probes, resuspending in a slightly basic buffer (e.g., TE buffer at pH 8.0) can improve stability.[8]

  • Probe Concentration and Purity:

    • Titrate Probe Concentration: Using an excessive probe concentration can lead to non-specific binding. Perform a titration to find the optimal concentration that gives a strong specific signal with minimal background.

    • Verify Probe Purity: Impurities from oligonucleotide synthesis can interfere with hybridization.[9] Ensure your modified oligonucleotide is of high purity, preferably HPLC-purified.

Mismatch-Specific Investigation:

If the initial steps do not resolve the issue, you can employ techniques to specifically investigate mismatch formation.

  • Mismatch Cleavage Assays: These enzymatic assays use nucleases that recognize and cleave DNA at mismatch sites.[10]

    • Surveyor Nuclease (CEL II): This enzyme recognizes and cleaves the 3' side of mismatched bases in both DNA strands.[10]

    • T7 Endonuclease I: Another commonly used enzyme that cleaves at mismatch sites.[11]

Experimental Workflow: Mismatch Cleavage Assay

Mismatch_Cleavage_Assay cluster_prep Sample Preparation cluster_assay Enzymatic Digestion cluster_analysis Analysis start Hybridize N4,5-dimethyl-dC probe to target DNA pcr Amplify region of interest (if necessary) start->pcr Optional denature Denature and reanneal to form heteroduplexes pcr->denature enzyme Incubate with mismatch-specific nuclease (e.g., Surveyor, T7 Endo I) denature->enzyme gel Analyze products by gel electrophoresis enzyme->gel result Cleaved fragments indicate the presence of mismatches gel->result

Caption: Workflow for detecting mismatches using a nuclease assay.

Question 2: My melting temperature (Tm) analysis shows a broader transition than expected, or multiple transitions. What does this indicate?

Answer:

A broad or multi-phasic melting curve in a thermal denaturation experiment suggests that your oligonucleotide is hybridizing to more than one target sequence or that there are multiple binding events with different stabilities occurring.[12][13]

Potential Causes and Solutions:

  • Mismatch Hybridization: The presence of N4,5-dimethyl-dC may be allowing your probe to bind to off-target sites with one or more mismatches. These mismatched duplexes will have a lower Tm than the perfectly matched duplex, resulting in a broader melting transition.

    • Solution: Redesign your probe to target a region with lower homology to potential off-target sequences. You can also increase the stringency of your hybridization buffer (e.g., by decreasing the salt concentration) to further destabilize mismatched duplexes.

  • Secondary Structures: Your oligonucleotide probe itself might be forming secondary structures, such as hairpins or self-dimers, especially if it is G-rich.[8] These structures will have their own melting profiles, which can overlap with the melting of the probe-target duplex.

    • Solution: Analyze your probe sequence for potential secondary structures using oligo design software. If possible, redesign the probe to minimize self-complementarity. For G-rich sequences, heating the oligo and slow cooling in the presence of the target can help favor intermolecular hybridization.[8]

Data Interpretation: Melting Curves

ObservationPotential CauseRecommended Action
Broad Melting Transition Population of duplexes with varying stability (e.g., perfect match and mismatches).Increase hybridization stringency; redesign probe.
Multiple Distinct Transitions Presence of secondary structures (hairpins, dimers) in addition to the probe-target duplex.Analyze probe for self-complementarity; redesign probe if necessary.
Lower than Expected Tm The N4,5-dimethyl-dC modification is destabilizing the duplex more than anticipated.Shorten the probe to increase the relative destabilizing effect of a mismatch; incorporate stabilizing modifications elsewhere in the probe.
Question 3: I am using my N4,5-dimethyl-dC oligonucleotide as a primer for PCR, but I am getting non-specific amplification products. How can I improve specificity?

Answer:

Non-specific amplification in PCR can be due to several factors, including primer design, annealing temperature, and magnesium concentration. The presence of a modified base like N4,5-dimethyl-dC adds another layer of complexity.

Troubleshooting PCR Specificity:

  • Optimize Annealing Temperature (Ta): This is the most critical parameter for PCR specificity.

    • Gradient PCR: Perform a gradient PCR to empirically determine the optimal Ta. Start with a temperature range from the calculated Tm of your primers down to about 5°C below.

    • Touchdown PCR: This technique involves starting with a high annealing temperature and gradually decreasing it in subsequent cycles. This favors the amplification of the specific target in the early cycles.

  • Adjust Magnesium Chloride (MgCl2) Concentration: MgCl2 is essential for DNA polymerase activity, but excess Mg2+ can stabilize non-specific primer binding. Titrate your MgCl2 concentration, typically in the range of 1.5 to 2.5 mM.

  • Primer Design:

    • Ensure your primers have a similar Tm.

    • Avoid complementarity at the 3' ends of the primers to prevent primer-dimer formation.

    • Place the N4,5-dimethyl-dC modification away from the 3' end if possible, as this is where polymerase extension begins.

Advanced Strategy: Enzymatic Mismatch Detection in PCR Products

You can confirm if your non-specific products are due to mispriming involving the N4,5-dimethyl-dC by analyzing the PCR products for mismatches.

  • Heteroduplex Analysis: Mix your PCR product with a PCR product generated from a known wild-type template. Denature and reanneal the mixture to form heteroduplexes.[14] These can then be analyzed by mismatch cleavage assays as described in Question 1.[10][15]

III. Frequently Asked Questions (FAQs)

Q1: How does N4,5-dimethyl-dC affect the thermal stability (Tm) of a DNA duplex?

The effect is sequence-dependent. The C5-methyl group generally increases duplex stability.[3] However, the N4-methyl group can introduce steric clashes and disrupt hydrogen bonding with guanine, which is destabilizing. The net effect on Tm will depend on the balance of these opposing forces and the surrounding sequence context. It is crucial to determine the Tm experimentally for each new oligonucleotide containing this modification.

Q2: Can I use standard oligonucleotide synthesis and purification methods for N4,5-dimethyl-dC-containing oligos?

Yes, N4,5-dimethyl-dC can be incorporated into oligonucleotides using standard phosphoramidite chemistry on an automated DNA synthesizer.[][17][18] Standard deprotection and purification methods (e.g., HPLC) are generally applicable. However, it is always advisable to confirm the identity and purity of the final product by mass spectrometry.

Q3: Are there alternative modified bases I can use to increase hybridization specificity?

Yes, several other modified bases can be used to enhance hybridization properties.

  • 5-Methyl-dC: As mentioned, this modification increases duplex stability without the steric hindrance of the N4-methyl group.[2]

  • 2-Aminoadenine: When substituted for adenine, it forms three hydrogen bonds with thymine, increasing duplex stability.[19]

  • Locked Nucleic Acids (LNA): These are modified RNA nucleotides with a methylene bridge that "locks" the ribose ring in a C3'-endo conformation. This pre-organization significantly increases binding affinity and specificity.

Q4: What techniques can I use to quantify the binding affinity of my N4,5-dimethyl-dC probe to its target and mismatched sequences?

Several biophysical techniques can provide quantitative data on binding affinity and thermodynamics:

  • UV-Vis Thermal Denaturation: Measures the change in absorbance at 260 nm as a function of temperature to determine the Tm.[12][13]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, and Ka).

  • Surface Plasmon Resonance (SPR): A label-free technique that monitors binding events in real-time, allowing for the determination of association and dissociation rate constants (kon and koff).

IV. Experimental Protocols

Protocol 1: Thermal Denaturation (Melting Temperature, Tm) Analysis

This protocol describes the determination of the melting temperature of a duplex containing an N4,5-dimethyl-dC modified oligonucleotide using a UV-Vis spectrophotometer with a temperature controller.

Materials:

  • N4,5-dimethyl-dC modified oligonucleotide

  • Complementary and mismatched target oligonucleotides

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a Peltier temperature controller

Procedure:

  • Sample Preparation:

    • Resuspend oligonucleotides in the annealing buffer to a final concentration of 1-2 µM for each strand.

    • Mix equal molar amounts of the modified oligo and its target (perfect match or mismatch).

  • Annealing:

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature over at least 1 hour to ensure proper duplex formation.

  • Data Acquisition:

    • Transfer the annealed sample to a quartz cuvette.

    • Place the cuvette in the spectrophotometer's temperature-controlled cell holder.

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Equilibrate the sample at a low starting temperature (e.g., 20°C).

    • Increase the temperature in small increments (e.g., 0.5 or 1.0°C per minute) up to a high temperature where the duplex is fully denatured (e.g., 95°C). Record the absorbance at each temperature point.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature.

    • The resulting curve should be sigmoidal.

    • The melting temperature (Tm) is the temperature at which 50% of the duplexes have denatured. This corresponds to the midpoint of the transition in the melting curve. The Tm can be accurately determined by calculating the first derivative of the melting curve; the peak of the derivative plot corresponds to the Tm.

Protocol 2: Surveyor Nuclease Mismatch Cleavage Assay

This protocol outlines the steps for detecting mismatches in a DNA duplex using Surveyor nuclease.[10]

Materials:

  • Hybridized DNA duplex (from annealing your N4,5-dimethyl-dC probe with its target)

  • Surveyor Nuclease and corresponding 10X reaction buffer

  • Nuclease-free water

  • Gel loading dye

  • Agarose gel and electrophoresis system

Procedure:

  • Reaction Setup:

    • In a PCR tube, combine the following on ice:

      • Annealed DNA (100-250 ng)

      • 1 µL of 10X Surveyor reaction buffer

      • Nuclease-free water to a final volume of 9 µL

      • 1 µL of Surveyor Nuclease

  • Incubation:

    • Mix the reaction gently by pipetting.

    • Incubate at 42°C for 20-30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (if provided with the kit) or by adding gel loading dye containing EDTA.

  • Analysis:

    • Run the entire reaction on a 1.5-2% agarose gel.

    • Include a lane with undigested, annealed DNA as a negative control.

    • Visualize the DNA fragments by staining with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Interpretation:

    • The undigested control should show a single band corresponding to the full-length DNA duplex.

    • If mismatches are present, the nuclease will cleave the duplex, resulting in two smaller DNA fragments. The sizes of these fragments will correspond to the distance of the mismatch from the ends of the duplex.

V. Visualizing Key Relationships

Hybridization_Factors cluster_troubleshooting Troubleshooting Approaches main Hybridization Specificity (N4,5-dimethyl-dC) temp Temperature main->temp Increased Temp -> Higher Stringency salt Salt Concentration main->salt Decreased Salt -> Higher Stringency probe_design Probe Design main->probe_design Minimize Self-Complementarity mismatch Mismatch Stability main->mismatch N4-methyl group can increase mismatch tolerance gradient_pcr Gradient PCR temp->gradient_pcr mismatch_assay Mismatch Cleavage Assay mismatch->mismatch_assay tm_analysis Tm Analysis mismatch->tm_analysis

Caption: Factors influencing hybridization specificity with N4,5-dimethyl-dC.

VI. References

  • Detection of mismatches by cleavage of nucleic acid heteroduplexes. Google Patents.

  • Enzymatic Methods for Mutation Detection in Cancer Samples and Liquid Biopsies. PMC.

  • Surveyor nuclease assay. Wikipedia.

  • Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.

  • Detection of DNA point mutations with DNA mismatch repair enzymes. PubMed.

  • Proper assessment of gene editing with DNA mismatch detection assays. Horizon Discovery.

  • Nucleic Acid Labeling Support—Troubleshooting. Thermo Fisher Scientific.

  • Thermal denaturation of DNA molecules: A comparison of theory with experiment. Semantic Scholar.

  • (PDF) Thermal denaturation of A-DNA. ResearchGate.

  • Bases Affecting Duplex Stability. Glen Research.

  • Application Notes and Protocols for Incorporating 5'-O-DMT-N4-Bz-5-Me-dC into Oligonucleotides. Benchchem.

  • ups and downs of nucleic acid duplex stability: Structure-stability studies on chemically-modified DNA:RNA duplexes. Oxford Academic.

  • Frequently asked questions - Oligonucleotides. Eurogentec.

  • What's wrong with my NGS? Oxford Gene Technology.

  • N4,5-dimethylcytosine, a novel hypermodified base in DNA. PubMed.

  • Excision of the doubly methylated base N4,5-dimethylcytosine from DNA by Escherichia coli Nei and Fpg proteins. PubMed.

  • Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. BOC Sciences.

  • DNA Oligonucleotide Synthesis. MilliporeSigma.

  • development and synthesis of oligonucleotide building blocks and conjugates for therapeutic applications. Karolinska Institutet.

  • Nucleic Acids Book - DNA duplex stability. ATDBio.

Sources

Validation & Comparative

NMR spectral characterization of N4,5-dimethyl-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N4,5-dimethyl-2'-deoxycytidine (N4,5-diMe-dC) represents a dual-modified nucleoside analogue combining the epigenetic stability of 5-methylcytosine (5mC) with the Watson-Crick base-pairing disruption of N4-methylcytosine . While 5mC is the "fifth base" of the genome, preserving hybridization, the addition of the N4-methyl group in N4,5-diMe-dC introduces steric bulk that modulates helix stability and polymerase recognition.

This guide provides a rigorous NMR spectral characterization of N4,5-diMe-dC, objectively comparing it against its mono-methylated counterparts (5mC and N4-Me-dC) and the unmodified parent (dC).

Part 1: Structural Logic & Chemical Context

To interpret the NMR spectrum correctly, one must understand the structural impact of the modifications.

  • C5-Methylation: Increases lipophilicity and base-stacking interactions (similar to Thymine). In NMR, this replaces the H5 doublet with a methyl signal.

  • N4-Methylation: Introduces rotational isomerism . The C4-N4 bond has partial double-bond character. The N4-methyl group can exist syn or anti to the N3 nitrogen. This often results in broadened signals or distinct rotamer peaks in NMR, unlike the sharp signals of dC.

Diagram 1: Structural Impact on NMR Signals

MethylationImpact cluster_NMR NMR Consequences dC 2'-Deoxycytidine (dC) (Baseline) m5C 5-Methyl-dC (5mC) (+ C5-Me) dC->m5C Loss of H5 doublet New C5-Me singlet (~1.8 ppm) N4mC N4-Methyl-dC (+ N4-Me) dC->N4mC N4-H split/broadened Restricted Rotation DiMe N4,5-Dimethyl-dC (Dual Modification) m5C->DiMe Steric Bulk at Interface N4mC->DiMe Inductive Effect on C5

Caption: Logical flow of substituent effects on the NMR spectrum. Green arrows indicate C5 effects; Yellow indicates N4 effects; Red indicates the cumulative effect in the target molecule.

Part 2: Comparative NMR Analysis

The following data compares N4,5-diMe-dC with 5mC (standard epigenetic marker) and dC.

Solvent: DMSO-d6 (Chosen to visualize exchangeable N4-H protons). Frequency: 500 MHz (Recommended minimum for resolving rotamers).

Table 1: 1H NMR Chemical Shift Comparison (δ ppm)
Proton PositiondC (Unmodified) 5mC (Epigenetic Std) N4,5-diMe-dC (Target) Spectral Signature Notes
H6 (Aromatic) 7.80 (d, J=7.5 Hz)7.55 (s/q)7.60 - 7.70 (s) Singlet in target due to C5 substitution. Slightly deshielded vs 5mC due to N4-Me.
H5 (Aromatic) 5.70 (d, J=7.5 Hz)AbsentAbsentDiagnostic: Disappearance confirms C5-methylation.
C5-CH3 Absent1.80 (d, J~1.0 Hz)1.85 (s) Appears as a sharp singlet or fine doublet (coupling to H6).
N4-H (Amino) 7.0 - 7.2 (br s)6.9 - 7.3 (br s)7.8 - 8.2 (q/br) Downfield shift. Often splits into a quartet due to coupling with N4-Me.
N4-CH3 AbsentAbsent2.85 - 2.95 (d) Key Identifier. Doublet (J~4.5 Hz) due to NH coupling. May appear as two sets of peaks (rotamers).
H1' (Anomeric) 6.15 (t)6.18 (t)6.20 (t) Minimal change; sugar conformation remains largely C2'-endo (S-type).
Detailed Spectral Analysis

1. The Rotamer Challenge (N4-Methyl): Unlike 5mC, the N4,5-diMe-dC spectrum often exhibits "line broadening" or signal duplication at room temperature.

  • Mechanism: The N4-methyl group rotates slowly on the NMR timescale due to the partial double bond character of C4-N4.

  • Observation: You may see two H6 signals or broadened N4-Me signals.

  • Resolution: To collapse these into sharp averages, acquire the spectrum at elevated temperature (323 K / 50°C ).

2. The H6 Singlet: In dC, H6 is a doublet (coupled to H5). In N4,5-diMe-dC, H5 is replaced by a methyl group. H6 collapses to a singlet. Note: High-resolution scans often reveal a fine quartet splitting for H6 due to long-range coupling (4J) with the C5-methyl protons.

3. 13C NMR Signatures:

  • C5: Shifts from ~95 ppm (dC) to ~102 ppm (due to methyl effect).

  • C4: Shifts downfield (~163 ppm) due to the N-alkylation.

  • Methyl Carbons: Distinct signals at ~13 ppm (C5-Me) and ~28 ppm (N4-Me).

Part 3: Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating protocol.

Workflow: Sample Preparation & Acquisition

Reagents:

  • N4,5-dimethyl-2'-deoxycytidine (Solid, >98% Purity).

  • DMSO-d6 (99.9% D) + 0.03% TMS (Internal Standard).

  • Alternative: D2O (Note: N4-H and N4-Me coupling will disappear due to H/D exchange).

Step-by-Step Protocol:

  • Massing: Weigh 5–10 mg of nucleoside into a clean vial.

    • Why: Concentrations <2 mg may yield poor signal-to-noise for quaternary carbons; >15 mg may cause aggregation shifting signals.

  • Solvation: Add 600 µL DMSO-d6. Vortex for 30 seconds.

    • Check: Ensure solution is clear. If cloudy, sonicate for 1 min.

  • Tube Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent moisture absorption (water peak at 3.33 ppm interferes with sugar protons).

  • Acquisition Parameters (Standard 500 MHz):

    • Pulse Sequence: zg30 (30° pulse angle).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

      • Reasoning: Methyl protons relax faster than aromatics. A short D1 allows quantitative integration of methyls but may saturate H6. 3.0s ensures accurate integration ratios (3:3:1 for Me:Me:H6).

    • Scans (NS): 16–64 scans for 1H; 1024+ scans for 13C.

    • Temperature: Start at 298 K. If N4-Me signals are broad, increase to 323 K.

Diagram 2: Assignment Strategy Workflow

AssignmentStrategy cluster_Check Validation Check Sample Sample in DMSO-d6 H1 1H NMR (1D) Identify H6 (s) & Methyls Sample->H1 COSY COSY (2D) Map Sugar Spin System (H1' -> H2' -> H3') H1->COSY Assign Sugar HSQC HSQC (2D) Correlate H-C Confirm N4-Me vs C5-Me H1->HSQC Assign Carbons Check1 Integration 3:3:1? H1->Check1 NOESY NOESY (2D) Spatial Proximity Confirm syn/anti conformation HSQC->NOESY Stereochemistry Check1->NOESY If Pass

Caption: Step-by-step NMR assignment workflow. HSQC is critical to distinguish the two methyl groups (N-Me vs C-Me).

Part 4: Performance Comparison

Why choose N4,5-dimethyl-dC over 5mC?

Feature5-Methyl-dC (5mC) N4,5-Dimethyl-dC Application Implication
Base Pairing Standard Watson-Crick (G:C)Disrupted / Destabilized N4,5-diMe-dC is used to probe polymerase fidelity or destabilize local duplex structure.
Duplex Stability Increases Tm (Stabilizing)Decreases Tm The N4-methyl steric clash prevents tight H-bonding with Guanine.
Enzymatic Recognition Recognized by DNMTs/TETsPoor Substrate Acts as a blocker or mechanistic probe for methyltransferase active sites.
NMR Stability StableRotameric Broadening Requires careful temperature control for clean spectra.

References

  • Fazakerley, G. V., et al. (1987).[1] "NMR and CD studies on an oligonucleotide containing N4-methylcytosine." Nucleic Acids Research.[1] Link

  • Audette, G., et al. (1998). "N4,5-Dimethyl-2'-deoxycytidine."[2][3] Acta Crystallographica Section C. Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Ehrlich, M., et al. (1985). "DNA methylation in thermophilic bacteria: N4-methylcytosine, 5-methylcytosine, and N6-methyladenine." Nucleic Acids Research.[1] Link

Sources

Crystal Structure Validation of N4,5-dimethylcytosine DNA Lesions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and validation manual for researchers investigating


-dimethylcytosine (

)
, a hypermodified DNA base. Unlike the canonical epigenetic marks 5-methylcytosine (5mC) and N4-methylcytosine (4mC),

represents a sterically conflicted lesion that disrupts Watson-Crick geometry, necessitating specific structural and functional validation protocols.

Executive Summary: The Steric Conflict of

While 5mC and 4mC are stable epigenetic regulators, the dual methylation at both the N4 and C5 positions in


 creates a unique structural anomaly. The primary validation challenge lies in distinguishing this lesion from its mono-methylated precursors.

Core Mechanistic Insight: The defining feature of


 is the steric clash  between the N4-methyl and C5-methyl groups. In standard B-DNA, the exocyclic N4-amino group is planar. However, the introduction of a proximal C5-methyl group forces the N4-methyl group to rotate into a trans orientation  relative to the C5-methyl (and often trans to the N3 atom), breaking the Watson-Crick hydrogen bonding interface.

This guide compares


 against its mono-methylated alternatives and outlines a self-validating protocol for its structural and functional characterization.

Comparative Analysis: vs. Epigenetic Alternatives

The following table contrasts the structural and thermodynamic properties of


 with Unmodified Cytosine (C), 5-methylcytosine (5mC), and N4-methylcytosine (4mC).
Table 1: Structural & Functional Comparison of Cytosine Variants
FeatureCytosine (C) 5-methylcytosine (5mC) N4-methylcytosine (4mC)

-dimethylcytosine (

)
Biological Role Genetic CodeEpigenetic Regulation (Euk/Prok)Epigenetic Regulation (Prok)Hypermodified Lesion / Damage
Methyl Group Position NoneC5 (Major Groove)N4 (Exocyclic Amine)Both N4 and C5
Base Pairing Watson-Crick (G)Watson-Crick (G)Watson-Crick (G)Disrupted / Hoogsteen-like
N4-Methyl Orientation N/AN/Acis to N3 (Planar)trans to N3 (Distorted)
Helix Stability (

)
StandardStabilizing (

)
Neutral / Slight

Destabilizing (

)
Enzymatic Repair UNG (if deaminated)TDG / TET (Oxidation)Restriction EnzymesNei (Endo VIII) / Fpg
Deamination Resistance LowLow (forms T)ModerateHigh

Structural Mechanism & Pathway Visualization[1][2]

The transition from a stable epigenetic mark to a distortive lesion is driven by steric hindrance. The diagram below illustrates the structural causality that must be validated in your crystallographic or functional data.

mN45C_Pathway C Cytosine (C) m5C 5-methylcytosine (5mC) (Stable WC Pairing) C->m5C DNMTs m4C N4-methylcytosine (4mC) (Stable WC Pairing) C->m4C Bacterial MTases mN45C N4,5-dimethylcytosine (mN4,5C) m5C->mN45C Erroneous/Hyper-Methylation Steric Steric Clash: N4-Me vs C5-Me mN45C->Steric Trans N4-Me Rotation to TRANS conformation Steric->Trans Forces Conformational Change Distortion Loss of WC H-Bonds Helix Destabilization Trans->Distortion Precludes G-pairing Repair Recruitment of Nei / Fpg Glycosylases Distortion->Repair Lesion Recognition

Figure 1: Structural causality of the


 lesion. The dual methylation forces a trans-conformation, disrupting the helix and triggering specific repair pathways.

Validation Protocol: Self-Validating Systems

To rigorously validate the presence of


 in a crystal structure or biochemical assay, follow this three-tiered protocol.
Phase 1: Crystallographic Refinement (The Structural Proof)

When refining a DNA-protein complex (e.g., with a polymerase or glycosylase) containing this lesion, standard B-DNA restraints will fail.

  • Restraint Generation: Do not use standard Cytosine or 5mC libraries. You must generate a novel CIF file for

    
    .
    
    • Critical Parameter: Set the torsion angle for the N4-methyl group. Unlike 4mC, where the methyl is cis to N3 (allowing H-bonding to G),

      
       requires testing both cis and trans.
      
    • Observation: Expect the trans rotamer to satisfy the density best due to the C5-methyl repulsion.

  • Difference Density (

    
    ): 
    
    • Look for positive green density extending from the N4 position away from the Watson-Crick face.

    • Look for a break in the electron density between the N4 of Cytosine and the O6 of Guanine, indicating a broken Hydrogen bond.

  • Base Planarity Check:

    • Calculate the deviation from planarity. The steric clash often induces a slight propeller twist or buckling of the pyrimidine ring that is absent in 5mC structures.

Phase 2: Enzymatic Validation (The Functional Proof)

Because crystal structures can suffer from resolution limits, functional validation is required to confirm the lesion's identity.


 is uniquely excised by specific Base Excision Repair (BER) enzymes. 
  • Enzyme Selection: Use E. coliNei (Endonuclease VIII) or Fpg (MutM) .[1]

  • Protocol:

    • Prepare a 30-mer dsDNA substrate containing the putative

      
       lesion paired with Guanine.
      
    • Incubate with Nei (10 nM) at 37°C for 30 minutes.

    • Run on a denaturing PAGE gel.

  • Expected Result:

    • Nei: Strong cleavage product (strand incision) at the lesion site. Nei shows highest activity for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       : G pairs [1].[1][2]
      
    • Fpg: Moderate cleavage.

    • Negative Control: Run the same assay with 5mC or 4mC substrates. Nei should NOT cleave these epigenetic marks efficiently.

    • Interpretation: If Nei cleaves the substrate but 5mC-specific antibodies do not bind, the lesion is confirmed as the hypermodified

      
      .
      
Phase 3: Thermodynamic Stability ( Analysis)
  • Setup: Perform UV-melting curves (260 nm) in 10 mM Na-phosphate buffer.

  • Comparison:

    • 5mC:

      
       to 
      
      
      
      C (Stabilizing).
    • 
      : 
      
      
      
      to
      
      
      C (Destabilizing).
  • Logic: If your methylated DNA shows decreased stability compared to the unmodified control, it indicates the steric clash of

    
     rather than the stacking enhancement of 5mC.
    

Experimental Workflow Diagram

Validation_Workflow Sample Unknown Methylated DNA Sample Xray X-Ray Crystallography (Resolution < 2.5 Å) Sample->Xray Enz Enzymatic Assay (Nei / Fpg) Sample->Enz Tm Thermal Denaturation (Tm Analysis) Sample->Tm Refine Refine with TRANS-N4-Me Restraints Xray->Refine Density Check Fo-Fc Map: Steric Clash / Broken H-Bond Refine->Density Confirm CONFIRMED mN4,5C (Hypermodified Lesion) Density->Confirm Cleave Check for Strand Incision (PAGE Analysis) Enz->Cleave Cleave->Confirm Stability Result: Destabilization (vs 5mC Stabilization) Tm->Stability Stability->Confirm

Figure 2: Integrated workflow for validating


 using structural, functional, and physical methods.

References

  • Alexeeva, M., et al. (2018).[1] "Excision of the doubly methylated base N4,5-dimethylcytosine from DNA by Escherichia coli Nei and Fpg proteins." Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1748).[3]

  • Klimasauskas, S., et al. (1998). "N4,5-dimethyl-2'-deoxycytidine." Acta Crystallographica Section C, 54(12).

  • Ehrlich, M., et al. (1985). "DNA methylation in thermophilic bacteria: N4-methylcytosine, 5-methylcytosine, and N6-methyladenine." Nucleic Acids Research, 13(4), 1399–1412.

  • Vargason, J. M., et al. (2000).[4] "The extended and eccentric E-DNA structure induced by cytosine methylation or bromination."[4][5] Nature Structural Biology, 7, 758–761.

Sources

cross-validation of m4m5dC detection using antibody-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Cross-Validation of


-dimethylcytosine (

) Detection Assays Subtitle: Differentiating Dual-Methylation from Single-Methylation Events (

and

) in Genomic DNA

Executive Summary: The Specificity Challenge

The detection of


-dimethyl-2'-deoxycytidine (

)
represents a frontier in bacterial epigenetics and DNA damage analysis. Unlike the well-characterized 5-methylcytosine (

) or

-methylcytosine (

), the dual-methylated

presents a unique steric profile that often confounds standard antibody-based assays.

This guide addresses the critical "cross-talk" failure mode: antibodies raised against


 frequently cross-react with high-abundance 

or

motifs, leading to false positives. For researchers and drug developers targeting specific bacterial methyltransferases (MTases) or DNA repair pathways (e.g., Nei/Fpg excision), ensuring epitope specificity is paramount.

Scope: This document outlines a rigorous cross-validation framework comparing High-Specificity Anti-


 Assays  against standard single-modification antibodies and Mass Spectrometry (LC-MS/MS) validation.

Mechanistic Grounding: The Structural Epitope

To validate detection, one must understand the target.

  • 
    :  Methylation at the C5 position (major groove).[1][2][3]
    
  • 
    :  Methylation at the exocyclic amino group at C4 (disrupts Watson-Crick pairing in some contexts).
    
  • 
    :  Dual methylation. The 
    
    
    
    -methyl group alters the hydrogen bonding potential, while the C5-methyl group adds hydrophobic bulk.

The Validation Thesis: A valid


 assay must demonstrate <1% cross-reactivity  with single-methylated variants (

,

) and unmodified Cytosine (

), even when the single-methylated variants are present at 100-fold molar excess.

Comparative Analysis: Anti- vs. Alternatives

The following table contrasts the performance requirements for a specific


 antibody against standard alternatives used in epigenetic screening.
FeatureTarget Product: Anti-

Alternative A: Anti-

(Standard)
Alternative B: Bisulfite Sequencing Alternative C: LC-MS/MS
Primary Target

-dimethylcytosine
5-methylcytosine

(converts C to U)
All modifications (Mass/Charge)
Specificity Risk High risk of binding

or

due to epitope overlap.
Often cross-reacts with

; blinds to

.
Cannot distinguish

from

easily (both resist deamination).
Gold Standard (Zero cross-reactivity).
Sensitivity fmol range (Dot Blot/ELISA).fmol range.[4]Single-base resolution.[4][5]pmol range (requires more input).
Throughput High (ChIP, Dot Blot).High.High (NGS).[4]Low (Analytical).

Validation Protocols (Step-by-Step)

Protocol A: The "Matrix" Dot Blot (Specificity Barrier)

Purpose: To visually confirm that the antibody discriminates between


 and single-methylation analogs.

Materials:

  • Synthetic Oligonucleotides (60-mers) containing:

    • Unmodified Cytosine (

      
      )
      
    • 5-methylcytosine (

      
      )[1][2][3][5]
      
    • 
      -methylcytosine (
      
      
      
      )[5][6]
    • 
      -dimethylcytosine (
      
      
      
      )[2][3][4][7]
  • Positively charged Nylon membrane.

Workflow:

  • Dilution Series: Prepare serial dilutions of each oligo (200 ng, 100 ng, 50 ng, 25 ng, 12.5 ng) in 2x SSC buffer.

  • Spotting: Spot 1 µL of each dilution onto the membrane in a grid format (Rows: Modification Type; Columns: Concentration).

  • Cross-linking: UV cross-link (120 mJ/cm²) to covalently bind DNA.

  • Blocking: Block with 5% non-fat dry milk in TBST for 1 hour at RT.

  • Primary Incubation: Incubate with Anti-

    
     (1:1000) overnight at 4°C.
    
    • Control Arm: Run parallel blots with Anti-

      
       and Anti-
      
      
      
      to verify the integrity of the control oligos.
  • Detection: Incubate with HRP-conjugated secondary antibody (1:5000) and develop with ECL.

Acceptance Criteria: Signal is observed only in the


 row. Any signal in 

or

rows >5% of the target signal constitutes assay failure .
Protocol B: Competitive ELISA (Quantification of Affinity)

Purpose: To calculate the Specificity Factor (ratio of


 values).
  • Coat Plate: Coat streptavidin plates with biotinylated-oligo containing the target

    
    .
    
  • Competition: Pre-incubate the limiting concentration of antibody with increasing molar concentrations (0.001 to 100 µM) of free nucleosides (

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    ) for 30 mins.
  • Transfer: Transfer mixture to the coated plate. Incubate 1 hour.

  • Readout: Wash and detect bound antibody.

  • Calculation: Plot % Binding vs. Competitor Concentration.

    • Metric: The

      
       for 
      
      
      
      should be 100-1000x lower than for
      
      
      or
      
      
      .

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the antibody's specificity using the protocols described above.

ValidationLogic Start Candidate Anti-m4m5dC Antibody DotBlot Protocol A: Matrix Dot Blot (Synthetic Oligos) Start->DotBlot Check1 Signal on m4C or m5C? DotBlot->Check1 Fail1 REJECT: Cross-reactive Check1->Fail1 Yes ELISA Protocol B: Competitive ELISA (Free Nucleoside Competition) Check1->ELISA No Check2 Specificity Factor > 100x? ELISA->Check2 Fail2 REJECT: Low Affinity/Selectivity Check2->Fail2 No BioValid Protocol C: Biological Validation (E. coli MTase Strains) Check2->BioValid Yes Final VALIDATED ASSAY BioValid->Final

Caption: Logical workflow for validating antibody specificity against single-methylation artifacts.

Scientific Context & Biological Validation

To move beyond synthetic controls, the assay must be validated in a biological system.

The "Gold Standard" Biological Control: Utilize E. coli strains expressing specific methyltransferases (MTases).

  • Negative Control: E. coli (dam-/dcm-) strain (unmethylated background).

  • Interference Control 1: E. coli expressing M.HpyAVIII (creates

    
     at GCGC).
    
  • Interference Control 2: E. coli expressing M.BamHI (creates

    
    ).
    
  • Positive Control: In vitro treatment of DNA with specific MTases known to generate dual methylation or use of synthetic gene blocks. Note:

    
     is often a damage product or result of specific promiscuous MTase activity [1].
    

Data Interpretation: If the Anti-


 antibody lights up the M.HpyAVIII (

) strain, the assay is detecting standard methylation and is invalid for dual-methylation specificity.

References

  • Alexeeva, M., et al. (2018). "Excision of the doubly methylated base N4,5-dimethylcytosine from DNA by Escherichia coli Nei and Fpg proteins."[7] Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1748).[1] [Link][1][7]

  • Patel, R., et al. (2021). "Single-base resolution quantitative genome methylation analysis in the model bacterium Helicobacter pylori." BMC Biology, 19(1). [Link]

  • Zhang, Y., et al. (2012). "A Mimicking-of-DNA-Methylation-Patterns Pipeline for Overcoming the Restriction Barrier of Bacteria." PLOS Genetics, 8(8).[3] [Link]

Sources

Reference Standards for N4,5-dimethyl-2'-deoxycytidine Analysis: A Sourcing & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation framework for N4,5-dimethyl-2'-deoxycytidine (mN4,5dC) reference standards. Unlike common epigenetic markers (5mC, 5hmC), mN4,5dC is a hypermodified base arising from "enzymatic permethylation" (often in bacterial restriction-modification systems) or specific synthetic workflows.

Because off-the-shelf Certified Reference Materials (CRMs) for mN4,5dC are rare compared to 5mdC, this guide compares the two primary sourcing strategies—Enzymatic Generation vs. Custom Chemical Synthesis —and provides a self-validating LC-MS/MS protocol to distinguish this dual-methylated isomer from its mono-methylated counterparts.

Executive Summary: The Analytical Challenge

N4,5-dimethyl-2'-deoxycytidine (mN4,5dC) represents a unique analytical challenge because it is an isomer of N4-ethyl-2'-deoxycytidine and shares fragmentation channels with 5-methyl-2'-deoxycytidine (5mdC) and N4-methyl-2'-deoxycytidine (4mdC) if not chromatographically resolved.

  • The Molecule: A cytosine ring methylated at both the C5 carbon and the N4 amino group.[1]

  • Mass Shift: +28 Da relative to dC; +14 Da relative to 5mdC or 4mdC.

  • Primary Risk: Misidentification as a co-eluting artifact or failure to separate from high-abundance 5mdC in complex genomic mixtures.

Comparison of Standard Sourcing Strategies
FeatureStrategy A: Enzymatic Generation Strategy B: Custom Chemical Synthesis
Purity Variable (Matrix-dependent; requires cleanup)High (>98%) (HPLC-purified)
Accessibility High (Uses commercial Methyltransferases)Low (Requires custom organic synthesis)
Isotopic Labeling Possible (Use deuterated SAM cofactor)Difficult (Requires labeled precursors)
Cost Low (Reagent-based)High (>$1,000/mg for custom orders)
Primary Use Qualitative ID, Retention Time MappingQuantitative Calibration Curves

Technical Comparison: Enzymatic vs. Synthetic Standards

Strategy A: Enzymatic Permethylation (The "In-House" Standard)

This method utilizes the promiscuity or specific sequential action of DNA methyltransferases (DNMTs). Research indicates that successive modification by enzymes targeting the C5 and N4 positions can generate mN4,5dC.[1][2]

  • Mechanism: Substrate DNA (containing dC)

    
     M.SssI (C5-methylase) 
    
    
    
    5mdC
    
    
    Specific N4-methylase (e.g., M.MpeI or promiscuous bacterial MTases)
    
    
    mN4,5dC.
  • Pros: Allows for the generation of isotopically labeled standards in situ by using

    
    -SAM (S-adenosylmethionine).
    
  • Cons: Incomplete conversion leads to a mixture of dC, 5mdC, 4mdC, and mN4,5dC, requiring rigorous chromatographic separation before use as a calibrant.

Strategy B: Custom Chemical Synthesis (The "Gold Standard")

For absolute quantification (pharmacokinetics or stoichiometry), a chemically synthesized nucleoside is required.

  • Precursors: Typically synthesized from 5-methylcytidine derivatives using N4-amination or alkylation strategies.

  • Key Vendor Capabilities: Look for suppliers like Berry & Associates or Toronto Research Chemicals (TRC) who specialize in modified nucleosides.

  • Validation: Must be characterized by NMR and High-Resolution Mass Spectrometry (HRMS) to confirm the position of the methyl groups (distinguishing N4,5-dimethyl from N4,N4-dimethyl).

Validated Analytical Protocol (LC-MS/MS)

This protocol is designed to separate mN4,5dC from its mono-methylated isomers (5mdC, 4mdC).

A. Chromatographic Conditions[2][4][5][6]
  • Column: Porous Graphitic Carbon (PGC) or High-Strength Silica (HSS) T3 C18.

    • Rationale: PGC offers superior separation of polar nucleoside isomers compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B (0-2 min)

    
     15% B (10 min) 
    
    
    
    95% B (Wash).
    • Note: mN4,5dC is more hydrophobic than 5mdC due to the additional methyl group and will elute later.

B. Mass Spectrometry Transitions (MRM)

The following transitions are derived based on the theoretical mass shift of +28 Da from dC (228 Da).

AnalytePrecursor Ion (

)

Product Ion (

)

Collision Energy (eV)Dwell Time (ms)
dC 228.1112.11550
5mdC 242.1126.11850
4mdC 242.1126.11850
mN4,5dC 256.2 140.1 22 100
mN4,5dC (IS) 259.2 (

)
143.122100
  • Critical Check: The Product Ion 140.1 corresponds to the N4,5-dimethylcytosine base. If you observe a transition of 256

    
     126, it suggests loss of a methyl group on the base or a different isomer (e.g., ethyl-dC degrading to 5mdC).
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for generating and validating the mN4,5dC standard using a "Dual-Path" approach to ensure accuracy.

G Start Start: Requirement for mN4,5dC Standard Enz_Input Input: 5mdC DNA Oligo Start->Enz_Input Path A (In-House) Synth_Input Input: Custom Chemical Synthesis Start->Synth_Input Path B (Commercial) Rxn Reaction: + N4-Methyltransferase + SAM (Cofactor) Enz_Input->Rxn Digest Enzymatic Digestion (Nuclease P1 + AP) Rxn->Digest LCMS LC-MS/MS Analysis (PGC Column) Digest->LCMS QC QC: NMR & HRMS Validation Synth_Input->QC QC->LCMS Data_Eval Data Evaluation: Check MRM 256->140 LCMS->Data_Eval Result Validated mN4,5dC Peak Data_Eval->Result Retention Time > 5mdC

Figure 1: Dual-path workflow for sourcing and validating N4,5-dimethyl-2'-deoxycytidine. Path A utilizes enzymatic conversion for qualitative retention time mapping, while Path B utilizes chemical synthesis for quantitative calibration.

Protocol: Self-Validating the Standard

To ensure your standard is truly mN4,5dC and not an isobaric impurity, perform this Differential Deamination Test :

  • Aliquot: Take 100 ng of your mN4,5dC standard.

  • Treatment: Treat with APOBEC3A (or bisulfite, though bisulfite is harsh).

    • Mechanism: APOBEC3A deaminates C and 5mC to U and T.

    • Resistance:[4] N4-methylation blocks deamination.

  • Readout:

    • 5mdC Standard: Signal disappears (converted to T).

    • mN4,5dC Standard: Signal remains stable (N4-methyl protects the exocyclic amine).

  • Conclusion: If the peak at MRM 256

    
    140 persists after deaminase treatment, the N4 position is methylated.
    

References

  • N4,5-dimethylcytosine, a novel hypermodified base in DNA. Nucleic Acids Research Supplement, 2002.[2] [Link]

  • Genome-wide mapping of N4-methylcytosine at single-base resolution by APOBEC3A-mediated deamination sequencing. Chemical Science, 2022. (Demonstrates N4-methyl resistance to deamination). [Link]

  • Quantification of 5-methyl-2'-deoxycytidine in the DNA. Acta Biochimica Polonica, 2015. (Baseline method for 5mdC analysis). [Link]

  • Structure of N4,5-dimethyl-2'-deoxycytidine. ResearchGate/Acta Cryst, 1998. (Crystallographic data for the synthetic standard). [Link]

Sources

Safety Operating Guide

2'-deoxy-N,5-dimethylCytidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2'-deoxy-N,5-dimethylCytidine Proper Disposal Procedures CAS: 25406-44-4 (N4,5-dimethyl-2'-deoxycytidine) Classification: Modified Nucleoside / Epigenetic Modulator[][2]

Executive Safety Directive

This compound is a synthetic nucleoside analogue.[][2] While specific toxicological data for this exact derivative may be limited compared to clinical drugs like Decitabine (5-aza-2'-deoxycytidine), drug development protocols dictate it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) or a potential mutagen until definitive safety data proves otherwise.[][2]

Modified nucleosides can mimic endogenous DNA/RNA precursors, potentially incorporating into the genome or inhibiting critical enzymes like cytidine deaminase. Improper disposal poses risks to aquatic ecosystems and downstream biological safety.

The Core Directive: Incineration is the only acceptable final disposal method. Under no circumstances should this compound be discharged into sink drains or municipal trash.

Part 1: Disposal Decision Matrix

The following logic flow dictates the operational handling of waste streams containing this compound.

DisposalWorkflow Start Waste Generation Source SolidPure Pure Solid / Stock Powder (Expired or Excess) Start->SolidPure LiquidHigh High Conc. Liquid (Stock Solutions >1 mM) Start->LiquidHigh LiquidLow Dilute Aqueous Waste (Cell Media / Wash Buffer) Start->LiquidLow Debris Contaminated Debris (Gloves, Wipes, Tips) Start->Debris Sharps Sharps (Needles, Broken Glass) Start->Sharps ContainerHaz RCRA Hazardous Waste Container (Yellow/Black Label) SolidPure->ContainerHaz Do NOT Dissolve LiquidHigh->ContainerHaz Segregate from Oxidizers LiquidLow->ContainerHaz Collect in Carboy Debris->ContainerHaz Double Bag ContainerSharps Biohazard Sharps Container (Red Rigid Box) Sharps->ContainerSharps Do NOT Recap Treatment Chemical Incineration (>1000°C) ContainerHaz->Treatment ContainerSharps->Treatment

Figure 1: Operational decision tree for segregating this compound waste streams to ensure destruction via incineration.

Part 2: Detailed Disposal Protocols

Solid Waste (Pure Substance)
  • Nature: Unused powder, residual solids in vials, or lyophilized cakes.

  • Protocol:

    • Do not solubilize the solid for the purpose of disposal. Keep it in its original state to minimize volume and spill risk.

    • Cap the original vial tightly.

    • Place the vial inside a clear, sealable secondary bag (e.g., Ziploc) to contain any potential exterior contamination.

    • Deposit into the Solid Hazardous Waste Drum .

    • Labeling: Must be labeled "Hazardous Waste - Toxic/Mutagenic."[][2] List the full chemical name: N4,5-dimethyl-2'-deoxycytidine.

Liquid Waste (Stock & Aqueous)[2]
  • Nature: DMSO stocks, reaction mixtures, or cell culture media containing the nucleoside.

  • Protocol:

    • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or bleach in the waste container, as this can generate hazardous fumes or uncontrolled exotherms.

    • Container: Use High-Density Polyethylene (HDPE) or glass carboys.[][2]

    • Collection: Pour waste into the carboy using a funnel to prevent splashing.

    • Labeling: Label as "Non-Halogenated Organic Solvent Waste" (if in DMSO) or "Aqueous Hazardous Waste" (if in media). Explicitly list this compound as a constituent.[][2][3]

    • Prohibition: NEVER pour down the sink. Nucleoside analogs are often resistant to standard wastewater treatment biodegradation.

Contaminated Consumables (Trace Waste)
  • Nature: Pipette tips, gloves, bench paper, and weighing boats.

  • Protocol:

    • Collect in a dedicated "Dry Solid Hazardous Waste" bag (often clear or yellow, distinct from biohazard red bags unless biological agents are also present).

    • Double Bagging: If the debris is wet or heavily contaminated, double bag to prevent leakage.

    • Disposal: Seal and place in the hazardous waste accumulation area.

Part 3: Decontamination & Spill Response

If a spill occurs, you must neutralize the bioactive potential of the nucleoside before general cleanup.

Decontamination Solution:

  • 10% Sodium Hypochlorite (Bleach): The pyrimidine ring of cytidine analogues is susceptible to oxidative cleavage, which destroys its biological recognition capability.

Spill Cleanup Workflow:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Contain: Cover the spill with paper towels to prevent spreading.

  • Inactivate: Gently pour 10% fresh bleach solution over the towels, working from the edges inward.

  • Contact Time: Allow to sit for 20–30 minutes . This contact time is critical for ring oxidation.

  • Removal: Collect the bleach-soaked towels as Hazardous Chemical Waste (do not throw in regular trash).

  • Final Wash: Clean the surface with water and detergent to remove bleach residue.

Part 4: Technical Data Summary

ParameterSpecificationOperational Implication
Chemical Structure Pyrimidine NucleosideSusceptible to oxidative destruction (Bleach).[][2]
Solubility DMSO, Methanol, Water (Slight)Use compatible solvents for cleaning (Ethanol/Water).
Bioactivity Epigenetic ModulatorTreat as a potential mutagen/teratogen.[2]
EPA Waste Code Not Listed (P/U List)Defaults to "Unlisted Hazardous Waste" (manage as toxic).[2]
Destruction Method Incineration >1000°CRequired to break down the stable nucleoside core.

References

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 11146222: DMT-N4-Acetyl-2'-Deoxycytidine (Analog Reference).[][2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[4] Retrieved from [Link][2]

  • EpiGenie. Exploiting Nucleotide Recycling to Kill Cancer (Cytotoxicity of Modified Nucleosides). Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs.[][2][4] Retrieved from [Link]

Sources

Personal protective equipment for handling 2'-deoxy-N,5-dimethylCytidine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 2'-deoxy-N,5-dimethylCytidine

Part 1: Executive Safety Assessment

Compound Classification: Modified Nucleoside / Epigenetic Analog Primary Hazard Directive: Treat as a Potential Genotoxin. While specific toxicological data (LD50) for this compound is often limited in public registries, its structural homology to cytidine antimetabolites and epigenetic modulators dictates that it be handled with Biosafety Level 1+ (BSL-1+) or Chemical Hazard Level 2 protocols.

The "Why" Behind the Protocol: Modified nucleosides can mimic endogenous DNA/RNA precursors. If absorbed, they may be incorporated into nucleic acids or inhibit essential enzymes (e.g., DNA methyltransferases). Therefore, the primary safety objective is preventing percutaneous absorption and inhalation of particulates , particularly when the compound is solubilized in organic carriers like DMSO, which enhances skin permeability.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[1]

PPE CategorySpecificationOperational Logic & Causality
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Permeation Kinetics: Standard nitrile degrades rapidly when exposed to DMSO (a common solvent for this compound). Double gloving creates a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without exposing the skin [1].
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant)Aerosol Defense: Safety glasses with side shields are insufficient for fine powders which can bypass side gaps. Goggles seal the orbital area against airborne dust during weighing.
Respiratory Engineering Control Preferred Use Fume Hood. If outside hood: N95 or P100 Respirator .Particulate Containment: The highest risk of exposure occurs during the weighing of lyophilized powder. Static electricity can cause "fly-off," creating inhalable aerosols [2].
Body Protection Lab Coat (Buttoned, Tyvek sleeves) Wrist Gap Coverage: The gap between the glove and lab coat cuff is the most common exposure point. Tyvek sleeve covers or extended cuff gloves bridge this vulnerability.

Part 3: Engineering Controls & Containment

1. Primary Barrier: Chemical Fume Hood

  • Requirement: All open-vessel handling (weighing, solubilization) must occur within a certified fume hood operating at a face velocity of 80–100 fpm .

  • Sash Height: Maintain sash at the lowest possible working position (approx. 18 inches) to act as a physical shield against potential splashes.

2. Static Control (Critical for Weighing)

  • Modified nucleosides are often hygroscopic and prone to static charge.

  • Tool: Use an anti-static gun or polonium ionizer strip inside the balance chamber before weighing. This prevents the powder from repelling off the spatula and becoming airborne.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Retrieval & Equilibration
  • Retrieval: Remove the vial from -20°C storage.

  • Equilibration: Allow the closed vial to warm to room temperature (approx. 15–20 minutes) inside a desiccator or the fume hood.

    • Scientific Rationale: Opening a cold vial introduces condensation. Moisture hydrolysis can degrade the N-methyl or 5-methyl modifications, compromising compound purity before the experiment begins [3].

Phase 2: Weighing & Solubilization
  • Setup: Place a waste container and absorbent pads inside the hood.

  • Weighing:

    • Tare the receiving vial (not the spatula).

    • Transfer solid using a micro-spatula. Avoid "tapping" the spatula on the vial rim, which generates aerosols.

  • Solubilization:

    • Solvent Choice: Water (HPLC grade) or DMSO.

    • Caution: If using DMSO, treat the solution as a transdermal delivery system . Any drop on your skin will carry the nucleoside into your bloodstream.

    • Add solvent slowly down the side of the vial to minimize splashing. Vortex with the cap tightly sealed.

Phase 3: Decontamination
  • Wipe down the exterior of the stock vial with 70% Ethanol or 10% Bleach solution before returning it to storage.

  • Wipe the balance area. Dispose of the wipe as hazardous chemical waste.

Part 5: Visualizing the Safety Workflow

The following diagram outlines the logical flow of handling to minimize risk vectors.

G cluster_hood Engineering Control: Chemical Fume Hood Storage Storage (-20°C) (Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate 20 mins Weighing Weighing (Fume Hood) (Static Control Required) Equilibrate->Weighing Transfer to Hood Solubilization Solubilization (DMSO/Water) Weighing->Solubilization Add Solvent Dilution Experimental Dilution (Low Concentration) Solubilization->Dilution Prepare Aliquots Waste Disposal (Chemical Incineration) Solubilization->Waste Spills/Excess Dilution->Waste Post-Exp

Figure 1: Critical Path Workflow for handling this compound. Red nodes indicate high-risk steps requiring maximum PPE and engineering controls.

Part 6: Disposal & Emergency Response

Waste Management:

  • Solid Waste: Contaminated gloves, weighing boats, and wipes must be disposed of in a Hazardous Solid Waste container (labeled "Toxic/Genotoxic").

  • Liquid Waste: Collect in a dedicated carboy labeled with the full chemical name. Do not pour down the drain.

  • Destruction: The preferred method is high-temperature chemical incineration [4].

Emergency Procedures:

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use ethanol (it may increase absorption).

  • Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open.

  • Spill (Powder): Cover with a wet paper towel (to prevent dust), then wipe up. Treat cleanup materials as hazardous waste.

References

  • National Institutes of Health (NIH). (2023). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management for Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.